molecular formula C6H5BClFO3 B1451007 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid CAS No. 957121-07-2

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Cat. No.: B1451007
CAS No.: 957121-07-2
M. Wt: 190.37 g/mol
InChI Key: MMQMWHTYNPPUMF-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H5BClFO3 and its molecular weight is 190.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMWHTYNPPUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659368
Record name (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-07-2
Record name (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxyl group on the phenyl ring, imparts distinct reactivity and structural characteristics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its critical role in the construction of complex, biologically active molecules, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Chemical Properties

This compound, with the CAS number 957121-07-2, possesses a molecular formula of C₆H₅BClFO₃ and a molecular weight of approximately 190.37 g/mol .[1][2][3] The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (hydroxyl) groups, in addition to the sterically demanding ortho-substituents, significantly influences its reactivity and physicochemical properties.

PropertyValueSource(s)
CAS Number 957121-07-2[1][2][3]
Molecular Formula C₆H₅BClFO₃[1][4]
Molecular Weight 190.37 g/mol [1]
Predicted Boiling Point 378.7±52.0 °C[4]
Predicted Density 1.58±0.1 g/cm³[4]
Predicted pKa 7.60±0.58[4]
Storage Temperature 2-8°C[4]

Synthesis and Structural Elucidation

The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common strategy begins with a correspondingly substituted bromophenol. The hydroxyl group is first protected, for example, with a BOC (tert-butyloxycarbonyl) or benzyl group. Subsequently, the aryl bromide can be converted to an organolithium or Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in a "one-pot" method. The final step involves acidic hydrolysis or hydrogenolysis to remove the protecting group and yield the desired hydroxyphenylboronic acid.[5]

Caption: Generalized synthetic pathway for hydroxyphenylboronic acids.

Spectral Characterization

While specific, publicly available spectral data for this compound is limited, characterization of such a molecule would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding chloro, fluoro, and hydroxyl groups. The protons of the B(OH)₂ group would likely appear as a broad singlet.

    • ¹³C NMR would provide information on the carbon skeleton, with the chemical shifts of the aromatic carbons being diagnostic of the substitution pattern.

    • ¹⁹F NMR is a crucial tool for fluorinated compounds, and a single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and boronic acid groups, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[8][9]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[10]

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)₂ H->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Considerations for Sterically Hindered Boronic Acids

The ortho-substituents (chloro and fluoro groups) in this compound introduce significant steric hindrance. This can pose challenges in Suzuki-Miyaura couplings, potentially slowing down the rate of transmetalation. To overcome these steric challenges, the choice of catalyst, ligand, base, and solvent is critical. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to facilitate the coupling of sterically demanding substrates.[11]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid, which can be adapted for this compound. Optimization for specific substrates is highly recommended.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, DME)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (if necessary), and the base (2-3 eq).[12]

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent and degassed water (if using aqueous conditions) via syringe.[11]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Arylboronic acids are indispensable tools in the synthesis of pharmaceuticals.[9][13] The incorporation of chlorine and fluorine atoms into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.[14] this compound is a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies. For instance, related substituted phenylboronic acids are key intermediates in the synthesis of drugs like Trametinib, a MEK inhibitor used in cancer therapy.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17][18]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.[4][6] For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures, particularly in the field of drug discovery. A thorough understanding of its properties, reactivity, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions is essential for researchers aiming to leverage its synthetic utility. As the demand for complex and precisely functionalized molecules continues to grow, the importance of reagents like this compound is set to increase.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and hydroxyl functionalities on the phenylboronic acid scaffold offers a unique combination of steric and electronic properties, making it an attractive component for the synthesis of complex molecular architectures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] This document outlines a proposed synthetic pathway, details the underlying chemical principles, and describes the analytical techniques for the thorough characterization of the final compound.

Strategic Importance in Drug Discovery

Phenylboronic acids are pivotal in modern synthetic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1] The title compound, with its specific substitution pattern, is of particular interest. The presence of a chlorine atom and a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting aspects such as metabolic stability, binding affinity, and membrane permeability. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

Proposed Synthesis Pathway: A Multi-Step Approach

A plausible starting material for this synthesis is 2-chloro-6-fluorophenol. The hydroxyl group needs to be protected to prevent it from interfering with the subsequent organolithium chemistry. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose as it is stable to strongly basic conditions and can be readily cleaved under acidic conditions.

The key step in this proposed synthesis is the directed ortho-lithiation of the protected phenol. The fluorine atom is a known ortho-directing group for lithiation, facilitating the deprotonation of the adjacent carbon atom. This regioselectivity is crucial for the successful introduction of the boronic acid moiety at the desired position.

The final step is the deprotection of the hydroxyl group to afford the target this compound.

Synthesis_Workflow Start 2-Chloro-6-fluorophenol Protected 2-Chloro-6-fluoro-3-(methoxymethoxy)benzene Start->Protected Protection (MOM-Cl, Base) Lithiated Lithiated Intermediate Protected->Lithiated ortho-Lithiation (n-BuLi, THF, -78 °C) Boronate_Ester 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester Lithiated->Boronate_Ester Borylation (Isopropoxy-pinacolborane) Final_Product This compound Boronate_Ester->Final_Product Deprotection (HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 2-Chloro-6-fluorophenol

  • To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-6-fluoro-3-(methoxymethoxy)benzene.

Step 2: ortho-Lithiation and Borylation

  • Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane) (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester, can be used in the next step without further purification or purified by column chromatography.

Step 3: Deprotection

  • Dissolve the crude boronic acid pinacol ester in a mixture of tetrahydrofuran (THF) and hydrochloric acid (e.g., 2M HCl).

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following techniques are recommended for a comprehensive analysis.

Characterization_Methods Target This compound NMR NMR Spectroscopy Target->NMR MS Mass Spectrometry Target->MS FTIR FTIR Spectroscopy Target->FTIR MP Melting Point Target->MP Purity Purity (HPLC) Target->Purity

Caption: Key analytical methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern. The hydroxyl protons will appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.

  • ¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.

  • ¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid.

Table 1: Predicted NMR Data

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H (Aromatic)6.5 - 7.5d, t, dd
¹H (B(OH)₂)8.0 - 9.0 (broad s)s
¹H (Ar-OH)9.0 - 10.0 (broad s)s
¹³C (Aromatic)110 - 160-
¹⁹F-110 to -140m
¹¹B28 - 34s
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion may be observed, although it can be weak. Common fragmentation pathways for phenylboronic acids include the loss of water and the cleavage of the C-B bond.

Table 2: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺191.0080For C₆H₆BClFO₃
[M-H₂O]⁺172.9975Loss of a water molecule
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups of the boronic acid and the phenol.

  • B-O Stretching: A strong absorption band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

  • C-F and C-Cl Stretching: Absorptions in the fingerprint region (below 1500 cm⁻¹) will correspond to the C-F and C-Cl stretching vibrations.

Table 3: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3200 - 3600Broad, Strong
C-H (aromatic)3000 - 3100Medium
C=C (aromatic)1450 - 1600Medium to Strong
B-O (stretching)1330 - 1380Strong
C-F (stretching)1100 - 1250Strong
C-Cl (stretching)700 - 850Strong
Physicochemical Properties
  • Melting Point: The melting point of the purified compound should be determined and reported as a range. A sharp melting point is indicative of high purity.

  • Purity: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with a UV detector.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Boronic acids are generally considered to be of low toxicity, but care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy, based on well-established chemical principles, offers a viable route to this valuable building block. The comprehensive characterization plan ensures the unambiguous identification and quality assessment of the final product. The availability of this compound will undoubtedly facilitate the work of researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid

Abstract

(6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is a polysubstituted aromatic boronic acid that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring chloro, fluoro, and hydroxyl groups, provides a versatile scaffold for creating complex molecules with tailored properties. This guide offers a comprehensive overview of its nomenclature, structure, physicochemical properties, and synthesis. It further delves into its core applications, particularly its pivotal role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery programs. Detailed experimental protocols and mechanistic diagrams are provided to furnish researchers, scientists, and drug development professionals with a practical and in-depth understanding of this important chemical entity.

Nomenclature, Structure, and Identification

The precise identification of a chemical reagent is foundational to reproducible scientific research. (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid is systematically named according to IUPAC conventions, which define the relationship between the boronic acid moiety and the substituents on the phenyl ring.

IUPAC Name: (6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid.[1][2]

A common synonym encountered in chemical supplier catalogs and databases is 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid.[1] It is crucial for researchers to recognize both naming conventions to ensure accurate material sourcing and literature searching.

Chemical Structure

The structure features a benzene ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, a fluorine atom, and a hydroxyl group (-OH). The specific substitution pattern is critical to its reactivity and interaction with biological targets.

Caption: 2D Structure of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid.

Key Identifiers

Quantitative data and identifiers are summarized below for quick reference.

IdentifierValueSource
CAS Number 944128-98-9 (alternate: 958646-67-8)[2][3]
Molecular Formula C₆H₅BClFO₃[1][2][3]
Molecular Weight 190.37 g/mol [1][4]
SMILES OB(C1=C(F)C(O)=CC=C1Cl)O[1][3]
InChIKey VHBSCHINLGAFRL-UHFFFAOYSA-N[1]

Physicochemical Properties and Safe Handling

The utility of a chemical reagent is defined by its physical properties and stability. Boronic acids possess unique characteristics that underpin their synthetic applications.

General Properties

This compound is typically supplied as a solid. Due to the boronic acid moiety, it is considered a Lewis acid.[5] At physiological pH, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[5] This equilibrium is fundamental to their mechanism of action in many biological systems, where they can form reversible covalent bonds with diols, such as those found in the active sites of certain enzymes.[5][6]

PropertyValue/DescriptionSource
Appearance Solid (typically off-white to pale powder)N/A
Purity ≥97% (typical for research grade)
Storage Inert atmosphere, 2-8°C[3]
Safe Handling and Storage

As with all laboratory reagents, proper handling is paramount for safety and maintaining the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[3]

  • Handling: Use in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Hazards: While specific toxicity data for this exact compound is limited, related phenylboronic acids are classified as harmful if swallowed, and can cause skin and serious eye irritation.[7]

Synthetic Pathways: A Mechanistic Perspective

The synthesis of substituted phenylboronic acids often relies on directed ortho-metalation followed by borylation. This strategy provides excellent regiochemical control. A plausible and widely used method is the lithiation-borylation of a corresponding substituted benzene precursor.[8]

Causality in Synthesis: The choice of this pathway is deliberate. The starting material, a 1-chloro-3-fluoro-2-substituted benzene, is activated for deprotonation at a specific site. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures the formation of a highly reactive organolithium intermediate without unwanted side reactions. This intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.[8]

G Start Substituted Benzene (e.g., 1-chloro-3-fluoro-2-methoxybenzene) Step1 Litiation Start->Step1  n-BuLi, THF  <-70 °C Intermediate Organolithium Intermediate (Highly Reactive) Step1->Intermediate Step2 Borylation Intermediate->Step2  B(OR)₃  (e.g., B(OMe)₃) Boronate Boronic Ester Derivative Step2->Boronate Step3 Hydrolysis Boronate->Step3  Aqueous Acid  (e.g., HCl) End (6-Chloro-2-fluoro-3-hydroxyphenyl) boronic acid Step3->End

Caption: General workflow for the synthesis of the title compound.

Core Applications in Chemistry

The true value of (6-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid lies in its application as a versatile building block.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[6] This reaction enables the precise and efficient linkage of the substituted phenyl ring to a variety of organic halides or triflates, facilitating the construction of complex molecular architectures.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the coupling partner. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)-Ar' Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OH)₂ Boronic->Trans Base Base Base->Trans

References

The PDK1 Inhibitor GSK2334470: A Technical Guide for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Potent and Selective Tool for Interrogating the PI3K/PDK1 Signaling Axis

Executive Summary

This technical guide provides a comprehensive overview of GSK2334470, a highly potent and specific small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). Initially developed by GlaxoSmithKline, GSK2334470 has emerged as an invaluable research tool for dissecting the intricate roles of PDK1 in various cellular processes, including growth factor signaling, protein synthesis, metabolism, and cell survival. This document details the compound's mechanism of action, key physicochemical properties, and practical guidance for its application in laboratory settings. Furthermore, it provides a curated list of suppliers and outlines established experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource for utilizing GSK2334470 to investigate the PI3K/PDK1 signaling network and its implications in health and disease.

Introduction: Unraveling the Role of a Master Kinase Regulator

A Note on Chemical Identity: The CAS number 957121-07-2 has been associated in some chemical databases with 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. However, in the context of biological research and drug discovery, this CAS number is more prominently and authoritatively linked to the potent PDK1 inhibitor, GSK2334470. This guide will focus exclusively on the latter compound.

3-phosphoinositide-dependent protein kinase 1 (PDK1) serves as a critical upstream kinase in the PI3K signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1][2] PDK1 is responsible for the phosphorylation and subsequent activation of a host of AGC family kinases, including Akt, S6K, SGK, and RSK, which in turn regulate a wide array of cellular functions.[1][3] Given its central role, the specific inhibition of PDK1 has been a long-standing goal for both basic research and therapeutic development.

GSK2334470 has been characterized as a novel and highly specific inhibitor of PDK1, demonstrating remarkable potency and selectivity.[1] This attribute makes it a superior tool for elucidating the precise downstream consequences of PDK1 inhibition, minimizing the confounding off-target effects often associated with less specific kinase inhibitors.[2][4] This guide aims to provide a detailed understanding of GSK2334470 and its application as a precise molecular probe.

Physicochemical Properties and Formulation

A clear understanding of the physicochemical properties of GSK2334470 is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 957121-07-2 (also cited as 1227911-45-6)[5][6][7]
Molecular Formula C₂₅H₃₄N₈O[6]
Molecular Weight 462.59 g/mol [6][8]
IUPAC Name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide
Appearance Solid[6]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥46.3 mg/mL), Ethanol (≥9.6 mg/mL); Insoluble in water[6]
Storage Store at -20°C[6]

Formulation for In Vitro and In Vivo Studies:

For in vitro cell-based assays, GSK2334470 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in the appropriate cell culture medium before application.[5] For in vivo animal studies, the compound can be dissolved in DMSO and then diluted with PBS or saline for administration, often via intraperitoneal (IP) injection.[5]

Mechanism of Action: Potent and Selective Inhibition of PDK1

GSK2334470 exerts its biological effects through the direct and potent inhibition of PDK1's catalytic activity.

Key Mechanistic Features:

  • High Potency: GSK2334470 inhibits PDK1 with an IC₅₀ of approximately 10 nM in cell-free assays.[5][7][8]

  • Exceptional Selectivity: This inhibitor shows minimal activity against a large panel of other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher than its IC₅₀ for PDK1.[1][5][7]

  • Inhibition of Downstream Signaling: By inhibiting PDK1, GSK2334470 effectively prevents the T-loop phosphorylation and subsequent activation of key downstream substrates, including SGK, S6K1, and RSK.[1][7]

  • Context-Dependent Inhibition of Akt: The inhibitory effect of GSK2334470 on Akt activation is more pronounced under conditions of weak PI3K pathway stimulation.[1] It is also more effective at inhibiting Akt mutants lacking the PH domain, suggesting a greater efficacy against cytosolic PDK1 substrates compared to those activated at the plasma membrane.[1][7]

The following diagram illustrates the central role of PDK1 in the PI3K signaling pathway and the point of intervention for GSK2334470.

PDK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1_mem PDK1 PIP3->PDK1_mem Akt_mem Akt PIP3->Akt_mem PDK1_mem->Akt_mem P Downstream Cell Growth, Survival, Proliferation Akt_mem->Downstream PDK1_cyto PDK1 SGK SGK PDK1_cyto->SGK P S6K1 S6K1 PDK1_cyto->S6K1 P RSK RSK PDK1_cyto->RSK P GSK2334470 GSK2334470 GSK2334470->PDK1_cyto SGK->Downstream S6K1->Downstream RSK->Downstream GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1. Simplified schematic of the PI3K/PDK1 signaling pathway and the inhibitory action of GSK2334470.

Experimental Protocols and Applications

GSK2334470 has been successfully employed in a variety of research applications to probe the function of PDK1.

In Vitro Kinase Assays

To determine the direct inhibitory effect of GSK2334470 on PDK1 activity, a cell-free kinase assay can be performed.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant active PDK1 enzyme, a suitable substrate (e.g., the peptide substrate PDKtide), and a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of GSK2334470 (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.

  • Washing: Wash the P81 papers multiple times to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of GSK2334470 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays for Downstream Signaling

Western blotting is a standard method to assess the effect of GSK2334470 on the phosphorylation status of PDK1's downstream targets in cultured cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., HEK293, U87, or MEFs) and grow to the desired confluency.[1] Serum-starve the cells if necessary, and then pre-treat with various concentrations of GSK2334470 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a growth factor such as IGF-1 or serum to activate the PI3K/PDK1 pathway.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of PDK1 substrates (e.g., phospho-Akt (Thr308), phospho-S6K1 (Thr229), phospho-SGK (Thr256)), as well as antibodies for the total protein levels of these kinases as loading controls.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins in response to GSK2334470 treatment.

Western_Blot_Workflow A 1. Cell Culture & Treatment (GSK2334470 or Vehicle) B 2. Growth Factor Stimulation (e.g., IGF-1) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., p-Akt, p-S6K) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection & Imaging I->J K 11. Data Analysis J->K

Figure 2. Workflow for assessing the impact of GSK2334470 on downstream signaling pathways via Western blotting.

Applications in Cancer Research

GSK2334470 has been utilized to investigate the role of PDK1 in various cancers, including multiple myeloma and melanoma.[2][6] Studies have shown that it can inhibit cell proliferation, induce apoptosis, and potentially overcome drug resistance in cancer cell lines.[2][4] In combination with other targeted therapies, such as mTOR inhibitors, GSK2334470 has demonstrated synergistic anti-tumor activity in vitro and in xenograft models.[4][6]

Commercial Suppliers

GSK2334470 is available for research purposes from several reputable suppliers of biochemicals and reagents.

SupplierWebsite
MedchemExpress--INVALID-LINK--
Selleck Chemicals--INVALID-LINK--
APExBIO--INVALID-LINK--
ProbeChem--INVALID-LINK--
Tocris Bioscience--INVALID-LINK--

Note: Availability may vary by region. It is recommended to consult the respective websites for the most current product information and purchasing details.

Conclusion

GSK2334470 stands out as a powerful and selective pharmacological tool for the interrogation of PDK1-mediated signaling. Its high potency and specificity allow for a precise dissection of the roles of PDK1 and its downstream effectors in a multitude of biological processes. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, equipping researchers with the necessary knowledge to effectively incorporate this inhibitor into their experimental designs. As our understanding of the complexities of cellular signaling continues to evolve, tools like GSK2334470 will remain indispensable in the quest to unravel disease mechanisms and develop novel therapeutic strategies.

References

Physical and chemical properties of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 957121-07-2). As a trifunctional aromatic building block, this compound holds significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring chloro, fluoro, hydroxyl, and boronic acid moieties—offers multiple avenues for chemical modification and imparts specific electronic and steric properties. This document details its structural and physicochemical characteristics, explores its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, provides standardized protocols for its use and characterization, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Compound Identification and Structural Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation.[1] The arrangement of substituents on the phenyl ring creates a sterically hindered and electronically distinct molecule, which influences its reactivity and physical properties.

The structure incorporates an ortho-chloro and an ortho-fluoro group relative to the boronic acid, which can present challenges in reactions like Suzuki-Miyaura couplings but can be overcome with modern catalytic systems.[2] The meta-hydroxyl group provides an additional site for functionalization or can influence the molecule's acidity and solubility.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd PdII_1 Ar'-Pd(II)-X Complex OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation Boronic Ar-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Boronic->Base Base->Transmetalation Activates PdII_2 Ar'-Pd(II)-Ar Complex Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Product Ar-Ar' (Biaryl Product) RedElim->Product start Start prep 1. Prepare Reaction Vessel (Oven-dried flask with stir bar) start->prep add_solids 2. Add Solids - Boronic Acid (1.2 eq) - Aryl Bromide (1.0 eq) - Pd Catalyst (1-2 mol%) - Ligand (2-4 mol%) - Base (e.g., K₃PO₄, 2.0 eq) prep->add_solids purge 3. Inert Atmosphere Evacuate and backfill with Argon or Nitrogen (3x cycles) add_solids->purge add_solvents 4. Add Degassed Solvents (e.g., Dioxane and Water) purge->add_solvents heat 5. Heat Reaction Heat to 80-100 °C with stirring add_solvents->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor workup 7. Aqueous Workup Cool, dilute with EtOAc, wash with water and brine monitor->workup Reaction Complete purify 8. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography workup->purify end End (Characterize Product) purify->end

References

Unveiling the Spectroscopic Signature of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Spectroscopic Analysis in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a polysubstituted aromatic compound, represents a class of molecules with significant potential as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The interplay of its electron-withdrawing halogen substituents (chlorine and fluorine), the electron-donating hydroxyl group, and the versatile boronic acid moiety creates a unique electronic and structural profile. Understanding this profile through spectroscopic analysis is not merely a routine procedural step; it is a critical endeavor that informs reaction kinetics, impurity profiling, and the rational design of new molecular entities.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects dictate the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid and the phenol. The chemical shifts are influenced by the electronic environment created by the substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 9.5 - 10.5Broad Singlet-B(OH)₂
~ 8.5 - 9.5Broad Singlet-Ar-OH
~ 7.0 - 7.2Doublet of DoubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3H-5
~ 6.8 - 7.0Doublet of DoubletsJ(H-H) ≈ 8-9, J(H-H) ≈ 1-2H-4

Causality Behind Predicted ¹H NMR Assignments:

  • B(OH)₂ and Ar-OH Protons: The protons of the boronic acid and phenolic hydroxyl groups are acidic and readily exchange with trace amounts of water in the solvent. This rapid exchange typically results in broad singlet signals. Their chemical shifts can vary significantly with concentration, temperature, and solvent.[1]

  • Aromatic Protons (H-4 and H-5): The aromatic region will display an AX system for the two adjacent protons.

    • H-5: This proton is ortho to a hydrogen and meta to the electron-withdrawing chlorine and fluorine atoms. It is also para to the electron-donating hydroxyl group. The net effect is a downfield shift. It will appear as a doublet of doublets due to coupling with H-4 (ortho-coupling, ~8-9 Hz) and the fluorine at C-6 (meta-coupling, ~2-3 Hz).

    • H-4: This proton is ortho to H-5 and the electron-donating hydroxyl group, and meta to the boronic acid group. The hydroxyl group's donating effect will shield this proton, shifting it upfield relative to H-5. It will appear as a doublet of doublets due to ortho-coupling with H-5 (~8-9 Hz) and a smaller meta-coupling to the fluorine at C-6, though this may not be well-resolved.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment Key Influencing Factors
~ 160 - 165 (d, ¹JCF ≈ 240-250 Hz)C-6Direct attachment to highly electronegative fluorine.
~ 150 - 155C-3Attached to the electron-donating hydroxyl group.
~ 135 - 140 (d, ²JCF ≈ 15-20 Hz)C-2Attached to chlorine and adjacent to fluorine.
~ 130 - 135C-5Influenced by ortho-fluorine and para-hydroxyl group.
~ 120 - 125C-1Attached to the boronic acid group.
~ 115 - 120C-4Shielded by the ortho-hydroxyl group.

Causality Behind Predicted ¹³C NMR Assignments:

  • Substituent Effects: The chemical shifts of the aromatic carbons are governed by the interplay of inductive and resonance effects of the substituents.[2][3]

    • Fluorine (C-6): The most downfield signal is predicted for C-6 due to the strong deshielding effect of the directly attached, highly electronegative fluorine atom. This carbon will also exhibit a large one-bond coupling constant (¹JCF).

    • Hydroxyl Group (C-3): The carbon bearing the hydroxyl group (C-3) is expected to be significantly downfield due to the oxygen's electronegativity.

    • Chlorine (C-2): The carbon attached to chlorine (C-2) will also be deshielded. It will likely show a smaller two-bond coupling to the adjacent fluorine (²JCF).

    • Boronic Acid Group (C-1): The carbon attached to the boronic acid group (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group.

    • C-4 and C-5: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for its various bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3600 - 3200Broad, StrongO-H stretchPhenolic and Boronic acid OH
3100 - 3000MediumC-H stretchAromatic C-H
1600 - 1580, 1500 - 1400Medium to StrongC=C stretchAromatic ring
1380 - 1310StrongB-O stretchBoronic acid
1250 - 1150StrongC-O stretchPhenolic C-O
1100 - 1000StrongC-F stretchAromatic C-F
850 - 750StrongC-Cl stretchAromatic C-Cl
750 - 700StrongO-B-O deformationBoronic acid

Causality Behind Predicted IR Assignments:

  • O-H Stretching: A broad and intense band in the 3600-3200 cm⁻¹ region is a hallmark of hydrogen-bonded hydroxyl groups, characteristic of both phenols and boronic acids.[4][5]

  • Aromatic C-H and C=C Stretching: The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region.

  • B-O and C-O Stretching: A strong absorption band between 1380-1310 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[6][7] The C-O stretching of the phenolic group will appear as a strong band in the 1250-1150 cm⁻¹ range.

  • C-F and C-Cl Stretching: The carbon-halogen bonds will have distinct stretching vibrations. The C-F stretch is typically strong and found in the 1100-1000 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, generally between 850-750 cm⁻¹.

  • O-B-O Deformation: A characteristic deformation of the boronic acid group is expected in the 750-700 cm⁻¹ range.[6]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply uniform pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks (M+ and M+2 in an approximate 3:1 ratio) for all chlorine-containing fragments.

Predicted m/z Proposed Fragment Ion Neutral Loss
190/192[M]⁺˙-
172/174[M - H₂O]⁺˙H₂O
144/146[M - H₂O - CO]⁺˙H₂O, CO
125[M - H₂O - Cl]⁺H₂O, Cl
109[M - B(OH)₂ - Cl]⁺B(OH)₂, Cl

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [C₆H₅BClFO₃]⁺˙ m/z = 190/192 F1 [C₆H₃BClFO₂]⁺˙ m/z = 172/174 M->F1 - H₂O F4 [C₆H₄FO]⁺ m/z = 109 M->F4 - B(OH)₂, -Cl F2 [C₅H₃BClFO]⁺˙ m/z = 144/146 F1->F2 - CO F3 [C₆H₄BFO₂]⁺ m/z = 125 F1->F3 - Cl

References

An In-depth Technical Guide to the Reactivity of ortho-Substituted Hydroxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract

ortho-Hydroxyphenylboronic acids (o-HPBAs) represent a class of reagents whose reactivity is profoundly dictated by the proximate arrangement of their hydroxyl and boronic acid functionalities. This guide elucidates the core principles governing their chemical behavior, moving beyond standard protocols to explain the causal mechanisms behind their unique properties. We will explore the critical equilibrium between the open-chain boronic acid and its cyclic benzoxaborole form, detailing how this intramolecular interaction governs the molecule's participation in cornerstone reactions like the Suzuki-Miyaura coupling. Furthermore, this paper provides field-proven experimental methodologies and discusses the expanding role of these motifs in drug development as covalent inhibitors and advanced chemical sensors. The content herein is structured to provide researchers and drug development professionals with both the foundational knowledge and the practical insights required to harness the unique potential of these versatile compounds.

Introduction: The Unique Duality of ortho-Hydroxyphenylboronic Acids

Phenylboronic acids are foundational tools in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1] However, the introduction of a hydroxyl group at the ortho position creates a fascinating and powerful deviation from standard phenylboronic acid chemistry. This "ortho effect" is not merely a minor electronic perturbation; it fundamentally alters the structure and reactivity of the molecule.

The "Ortho Effect": Intramolecular Cyclization

The defining characteristic of an o-HPBA is its ability to undergo a rapid and reversible intramolecular condensation. The nucleophilic hydroxyl group attacks the electrophilic, vacant p-orbital of the boron atom, leading to the formation of a stable, five-membered heterocyclic ring system known as a benzoxaborole .[2][3]

This process establishes a dynamic equilibrium between the open-chain acid form and the cyclic boronic ester form. The position of this equilibrium is sensitive to solvent, pH, and the presence of other substituents on the aromatic ring.[4] This duality is the master variable controlling the reactivity of o-HPBAs; the molecule can react either as a boronic acid or as a stable, cyclic boronic ester, depending on the reaction conditions.

Figure 1: The dynamic equilibrium between the open-chain o-HPBA and its cyclic benzoxaborole form.

Properties Conferred by the Benzoxaborole Scaffold

The formation of the benzoxaborole ring imparts several advantageous properties. Compared to their open-chain boronic acid counterparts, benzoxaboroles often exhibit:

  • Enhanced Stability: The C–B bond within the benzoxaborole ring shows high hydrolytic resistance.[2]

  • Increased Acidity: The ring strain in the five-membered oxaborole structure increases the Lewis acidity of the boron atom. The pKa of benzoxaborole is approximately 7.4, which is significantly more acidic than phenylboronic acid (pKa ≈ 8.7).[5]

  • Favorable Drug-like Properties: Benzoxaboroles generally possess good water solubility, metabolic stability, and low biotoxicity, making them attractive scaffolds in medicinal chemistry.[6][7][8]

Key Reaction Pathways and Mechanistic Considerations

Understanding the interplay between the open and cyclic forms is paramount to predicting and controlling the outcomes of reactions involving o-HPBAs.

The Impact on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important reaction of boronic acids.[1] For a typical phenylboronic acid, the catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination.[9] With o-HPBAs, the situation is more nuanced. The benzoxaborole form can be considered a "protected" or "masked" version of the boronic acid.

Under standard Suzuki-Miyaura conditions (palladium catalyst, base), the base is crucial not only for activating the palladium complex but also for promoting the ring-opening of the benzoxaborole to the active boronate species required for transmetalation. The choice of base and solvent can therefore shift the equilibrium and influence reaction rates.

  • Kinetic vs. Thermodynamic Control: In some cross-coupling reactions with poly-halogenated substrates, the use of ortho-substituted boronic acids can lead to different product distributions depending on reaction conditions.[10] For example, an ortho-methoxy substituent can chelate to the palladium center during the transition state, influencing which halogen is substituted, a kinetic effect not observed with simpler boronic acids.[11][12] While a direct hydroxyl group introduces the additional complexity of the cyclization equilibrium, similar principles of kinetic control via chelation can be operative once the active boronate is formed.

References

Whitepaper: The Dichotomy of Reactivity: A Guide to the Role of Fluorine and Chlorine Substituents in Phenylboronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylboronic acids (PBAs) are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The strategic incorporation of halogen substituents, particularly fluorine and chlorine, onto the phenyl ring profoundly modulates the physicochemical properties and reactivity of these molecules. This guide provides an in-depth analysis of how fluorine and chlorine substituents influence the electronic character, Lewis acidity, stability, and reaction kinetics of phenylboronic acids. We will explore the nuanced interplay of inductive and resonance effects, the impact of positional isomerism (ortho, meta, para), and the consequences for critical transformations such as the Suzuki-Miyaura coupling. Furthermore, this paper addresses common side reactions like protodeboronation and the equilibrium dynamics of boroxine formation. By synthesizing field-proven insights with mechanistic data, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to rationally select and effectively utilize halogenated phenylboronic acids in their synthetic endeavors.

Fundamental Physicochemical Effects of F and Cl Substituents

The reactivity of a phenylboronic acid is fundamentally governed by the electronic and steric environment surrounding the C–B bond. Fluorine and chlorine, while both halogens, exert distinct effects due to differences in electronegativity, atomic size, and the nature of their orbital interactions with the aromatic system.

Electronic Effects: A Tale of Two Forces

The net electronic effect of a halogen substituent on an aromatic ring is a delicate balance between its inductive and resonance (mesomeric) effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the substituent's electronegativity. Fluorine is the most electronegative element, and thus exerts a stronger -I effect than chlorine.[1] This effect decreases with distance from the substituent.

  • Resonance Effect (+M): This is the donation of electron density into the pi (π) system of the aromatic ring via the halogen's lone pair electrons. For this effect to be significant, effective overlap is required between the p-orbitals of the halogen and the carbon of the ring. Fluorine's 2p orbitals have a similar size and energy to carbon's 2p orbitals, leading to efficient overlap and a significant +M effect. In contrast, chlorine's larger 3p orbitals overlap less effectively with carbon's 2p orbitals, resulting in a weaker +M effect.[2]

Crucially, for both fluorine and chlorine, the inductive effect (-I) outweighs the resonance effect (+M), making them net electron-withdrawing groups and deactivators in electrophilic aromatic substitution.[3] However, the stronger +M effect of fluorine can offset its powerful -I effect, particularly when it is in the para position, leading to nuanced reactivity compared to chlorine.[2][4]

Electronic_Effects cluster_F Fluorine cluster_Cl Chlorine F_Inductive Strong Inductive (-I) (High Electronegativity) PBA_Ring Phenylboronic Acid Ring F_Inductive->PBA_Ring Withdraws σ density F_Resonance Significant Resonance (+M) (Good 2p-2p Orbital Overlap) F_Resonance->PBA_Ring Donates π density Cl_Inductive Moderate Inductive (-I) (Lower Electronegativity) Cl_Inductive->PBA_Ring Withdraws σ density Cl_Resonance Weak Resonance (+M) (Poor 3p-2p Orbital Overlap) Cl_Resonance->PBA_Ring Donates π density

Caption: Inductive vs. Resonance Effects of F and Cl.

Steric Effects and Positional Isomerism

The position of the halogen substituent—ortho, meta, or para relative to the boronic acid group—is critical.[3][5]

  • Ortho Position: A substituent at the ortho position exerts the maximum steric hindrance. This can impede the approach of reagents to the boron center, potentially slowing down reactions like transmetalation in the Suzuki-Miyaura coupling.[6] For fluorine, its small size minimizes steric clash, but it can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, affecting conformation and acidity.[4]

  • Meta Position: Substituents here have a minimal steric impact on the boronic acid group. Their influence is primarily electronic. The resonance effect is much weaker at the meta position, meaning the electron-withdrawing inductive effect (-I) is dominant.[7]

  • Para Position: This position has no direct steric effect on the reaction center. It is where the electronic effects, both inductive and resonance, are most strongly transmitted to the C–B bond.[7]

Impact on Lewis Acidity (pKa)

Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a more reactive tetracoordinate boronate species. The ease of this process is quantified by the pKa. Unsubstituted phenylboronic acid has a pKa of approximately 8.8.[4] Electron-withdrawing halogen substituents increase the Lewis acidity of the boron center, resulting in a lower pKa value.[8]

This increased acidity is a direct consequence of the -I effect, which polarizes the B-O bonds and stabilizes the resulting negative charge on the boronate anion. The effect is position-dependent:

  • Meta-substituents generally lead to the greatest increase in acidity (lowest pKa) because the strong -I effect operates without opposition from a significant +M effect.[4]

  • Para-substituents show a less pronounced increase in acidity. For fluorine, the +M effect partially counteracts the -I effect, making 4-fluorophenylboronic acid less acidic than its meta counterpart.[4]

  • Ortho-substituents can have complex effects. While the -I effect is strong, steric hindrance can destabilize the formation of the tetrahedral boronate anion.[4] Furthermore, intramolecular hydrogen bonding (e.g., B-O-H···F) can stabilize the neutral acid form, increasing the pKa relative to what electronic effects alone would predict.[4]

SubstituentpKaRationale
H (Unsubstituted)8.86Reference compound.[4]
4-Fluoro8.77Weakest acidifying effect; -I effect is partially compensated by +M effect.[4]
3-Fluoro8.35Strong acidifying effect; dominated by the -I effect.[9]
2-Fluoro8.67Acidity reduced by potential intramolecular H-bonding stabilizing the neutral acid.[4]
4-Chloro8.60More acidic than 4-fluoro due to weaker +M effect.
3-Chloro8.25Strong acidifying effect from -I effect, similar to 3-fluoro.
2,6-Difluoro7.69Strong cumulative -I effect from two fluorine atoms.
2,3,4,6-Tetrafluoro6.17Very strong acidity due to multiple electron-withdrawing fluorine atoms.[4]
4-Trifluoromethyl7.90The strongly withdrawing -CF3 group significantly increases acidity.[10]
4-Trifluoromethoxy7.80The -OCF3 group is a potent electron-withdrawing group, increasing acidity.[11]

Note: pKa values can vary slightly depending on the measurement conditions. The values presented are representative.

Influence on Reactivity and Stability

The electronic and steric modifications induced by fluorine and chlorine directly translate to altered reactivity in key synthetic transformations and affect the overall stability of the boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is the cornerstone application for phenylboronic acids.[4] Halogen substituents influence the key steps of the catalytic cycle, particularly transmetalation.

The generally accepted catalytic cycle involves:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species, [Ar'-B(OH)3]⁻.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Biaryl Ar-Ar' ArPdAr_prime->Biaryl ArX Ar-X (Aryl Halide) ArX->ArPdX Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., OH⁻) Boronate->ArPdX

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Halogen substituents have a dual impact:

  • Boronate Formation: The increased Lewis acidity (lower pKa) of halogenated PBAs facilitates the formation of the active boronate species at a lower pH or with weaker bases. This can accelerate the transmetalation step.

  • Aryl Group Nucleophilicity: The electron-withdrawing nature of F and Cl decreases the electron density on the phenyl ring, making the aryl group less nucleophilic. This can slow down the transfer of the aryl group from boron to palladium during transmetalation.[6]

The overall reactivity trend is often a result of these competing factors. For many substrates, the reactivity order in Suzuki-Miyaura couplings is para > meta >> ortho.[6] The significantly reduced reactivity of the ortho-isomer is a clear indicator of steric hindrance impeding the transmetalation step.[6]

Competing Reaction: Protodeboronation

Protodeboronation is a significant undesired side reaction where the C–B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[12] This process is often base-catalyzed and accelerated at higher temperatures.[13][14]

Fluorinated and chlorinated phenylboronic acids, particularly those with multiple halogen substituents, are more susceptible to protodeboronation.[14][15] The strong electron-withdrawing nature of the halogens makes the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more vulnerable to nucleophilic attack or protonolysis, which can initiate the C-B bond cleavage.[13] Minimizing protodeboronation often requires careful control of reaction temperature, pH, and the choice of base.[16]

Equilibrium Considerations: Boroxine Formation

In the solid state or in non-aqueous solution, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[17][18] This equilibrium is reversible, and the addition of water shifts it back towards the boronic acid monomer.[17][19]

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The position of this equilibrium is influenced by the electronic nature of the substituents. Studies have shown that electron-donating groups tend to favor the formation of the boroxine.[19] Conversely, the electron-withdrawing fluorine and chlorine substituents disfavor boroxine formation, shifting the equilibrium towards the monomeric boronic acid. This is an important practical consideration, as the boroxine itself can participate in coupling reactions, sometimes with different reactivity compared to the monomer.[17]

Caption: Equilibrium between a Boronic Acid and its Boroxine.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine and, to a lesser extent, chlorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[20] Halogenated phenylboronic acids are therefore critical building blocks for the synthesis of these advanced pharmaceutical intermediates.

For example, the boronic acid functional group itself is a key pharmacophore in drugs like bortezomib (Velcade®), where it forms a reversible covalent bond with the N-terminal threonine of the proteasome.[21] The ability to install fluorinated or chlorinated aryl rings using these reagents allows medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize the pharmacokinetic profiles of drug leads.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling with a Halogenated Phenylboronic Acid

This protocol is a representative example for the coupling of 4-bromotoluene with 3-chlorophenylboronic acid.

Materials:

  • 3-Chlorophenylboronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Water, deionized

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Add 4-bromotoluene (1.0 mmol, 1.0 equiv) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol: Spectrophotometric Determination of pKa

This method relies on the different UV-Vis absorbance spectra of the neutral boronic acid and its anionic boronate form.

Materials:

  • Halogenated phenylboronic acid of interest

  • Series of aqueous buffer solutions with known pH values (e.g., from pH 6 to pH 10)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Concentrated HCl and NaOH for pH adjustment

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the phenylboronic acid (e.g., 1 mM) in a suitable solvent like methanol or DMSO.

  • Prepare Sample Solutions: For each buffer solution, add a small, precise volume of the stock solution to a volumetric flask and dilute to the mark with the buffer. The final concentration should be in the range of 50-100 µM. Ensure the amount of organic solvent from the stock is minimal (<1%) to not significantly alter the pH.

  • Record Spectra: Record the UV-Vis spectrum (e.g., from 220-350 nm) for each sample solution at a constant temperature. Also record spectra in highly acidic (e.g., 0.1 M HCl, representing the pure acid form) and highly basic (e.g., 0.1 M NaOH, representing the pure boronate form) solutions.

  • Data Analysis:

    • Choose an analytical wavelength where the difference in absorbance between the acid and boronate forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry: pH = pKa + log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the pure acid form, and A_base is the absorbance of the pure boronate form.

    • The pKa is the pH at which the absorbance is exactly halfway between A_acid and A_base.

Caption: Workflow for Spectrophotometric pKa Determination.

Conclusion

Fluorine and chlorine substituents are powerful tools for modulating the reactivity of phenylboronic acids. Their strong inductive effects universally increase the Lewis acidity of the boron center, which can be beneficial for facilitating the formation of the active boronate species in cross-coupling reactions. However, this is counterbalanced by a decrease in the nucleophilicity of the aryl ring and an increased susceptibility to protodeboronation. The position of the substituent is paramount, with ortho isomers being strongly influenced by steric effects, while meta and para isomers showcase a more direct interplay of inductive and resonance forces. A thorough understanding of these principles is essential for any scientist aiming to leverage halogenated phenylboronic acids for the rational design and efficient synthesis of complex molecules in academic and industrial research.

References

An In-Depth Technical Guide to Functionalized Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique reactivity, stability, and functional group tolerance make them ideal reagents for constructing complex molecular architectures. This guide provides a comprehensive overview of functionalized boronic acids, with a primary focus on their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of these reactions, explore the diverse range of functionalized boronic acids available, and provide practical, field-proven insights into experimental design and execution.

Introduction: The Ascendancy of Boronic Acids in Synthesis

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the construction of the molecular frameworks that constitute everything from life-saving pharmaceuticals to advanced materials.[1] Among the myriad of methods developed to achieve this, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent strategy due to its mild reaction conditions, predictable stereochemistry, and broad functional group compatibility.[2] At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid or its ester derivative.[3]

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂), possess a unique combination of stability and reactivity.[1][4] They are generally stable to air and moisture, making them easy to handle, and their low toxicity profile further enhances their appeal in both academic and industrial settings.[5] The versatility of boronic acids stems from their ability to act as nucleophilic partners in cross-coupling reactions, efficiently transferring an organic group to an electrophilic partner, typically an organic halide or triflate.[6] This capability has revolutionized the synthesis of biaryls, conjugated dienes, and styrenes, which are common motifs in biologically active molecules.[7]

The significance of this chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their development of palladium-catalyzed cross-coupling reactions.[3]

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and the rational design of new synthetic routes. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Key Steps:

  • Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step forms a square-planar palladium(II) intermediate.[3][6] The reactivity of the halide typically follows the order I > Br > Cl > F.[3]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium(II) complex. The presence of a base is essential for this step.[7] The base activates the boronic acid by forming a more nucleophilic boronate species (R²-B(OH)₃⁻), which then readily undergoes ligand exchange with the halide on the palladium center.[8][9] The exact nature of the transmetalation intermediate is still a subject of research, but it is widely accepted that the boronate formation is key to facilitating the transfer of the organic moiety.[10]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the new C-C bond (R¹-R²). This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R¹-X) R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R²B(OH)₂ + Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination Product R¹-R² R1-Pd(II)L_n-R2->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The Palette of Possibilities: Types of Functionalized Boronic Acids

The true power of the Suzuki-Miyaura coupling lies in its remarkable functional group tolerance, allowing for the coupling of a vast array of substrates.[11] This is largely due to the stability of boronic acids, which can be prepared and isolated containing a wide variety of functional groups that might be incompatible with other organometallic reagents.

Boronic Acid TypeKey Features & ApplicationsExample Structures
Arylboronic Acids The most common type, used to synthesize biaryls. Tolerant of a wide range of substituents (e.g., -NO₂, -CN, -CHO, -COR, -OR, -F).[12]Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Nitrophenylboronic acid
Heteroarylboronic Acids Crucial for the synthesis of pharmaceuticals and agrochemicals containing heterocyclic motifs.[13] Can be more challenging due to potential coordination to the catalyst or instability.Pyridine-3-boronic acid, Thiophene-2-boronic acid, Indole-5-boronic acid
Alkenylboronic Acids Used to form conjugated dienes and polyenes. The stereochemistry of the double bond is typically retained during the coupling process.Vinylboronic acid, (E)-Styrylboronic acid
Alkylboronic Acids Enable the formation of C(sp³)–C(sp²) bonds.[14] Historically more challenging due to slower transmetalation and competing β-hydride elimination. Recent advances in ligand design have greatly expanded their utility.[15]Methylboronic acid, Cyclopropylboronic acid, n-Butylboronic acid

In the Lab: A Practical Guide to Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is robust, successful execution requires careful consideration of several key parameters. The following section provides a generalized protocol and discusses the critical role of each component.

General Experimental Protocol

The following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions will vary depending on the substrates and should be optimized accordingly.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01–0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, THF/water, toluene)

Procedure:

  • To a round-bottom flask or reaction vial, add the aryl halide, boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).[16]

  • Add the solvent system (typically a mixture of an organic solvent and water). The mixture is often sparged with an inert gas for 10-15 minutes to remove dissolved oxygen.[16]

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically ranging from 40 to 110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[6][17]

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[18]

The Causality Behind Experimental Choices
  • The Catalyst System: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern advancements have led to the development of highly active pre-catalysts and ligands that can couple even challenging substrates.[3] For sterically hindered or electron-poor substrates, specialized ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability.[19][20] These ligands can accelerate both the oxidative addition and reductive elimination steps.[3]

  • The Indispensable Role of the Base: As previously mentioned, the base is not merely a spectator. Its primary role is to activate the boronic acid, forming the more reactive boronate anion.[8][9] The choice of base can significantly impact the reaction outcome. Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[3] The strength and solubility of the base can influence the rate of transmetalation and, in some cases, prevent side reactions. For instance, stronger bases may be required for less reactive boronic acids.[7]

  • Solvent Selection: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is frequently used.[3] Water not only helps to dissolve the base but can also play a role in stabilizing the catalytic species and facilitating the transmetalation step.

Expanding the Horizons: Advanced Applications and Recent Developments

The field of cross-coupling with functionalized boronic acids is continually evolving, with researchers pushing the boundaries of what is possible.

  • Chemoselectivity: A significant challenge in complex molecule synthesis is achieving chemoselectivity, where one functional group reacts in the presence of another, similar one. Recent studies have demonstrated that kinetic discrimination between boronic acids and their corresponding pinacol esters (BPin) can be achieved during the transmetalation step, allowing for sequential, one-pot cross-coupling reactions without the need for protecting groups.[21][22]

  • Nickel Catalysis: While palladium has dominated the field, there is growing interest in using more earth-abundant and less expensive first-row transition metals like nickel. Nickel catalysts have shown promise in coupling a wide range of functional groups, including those that are challenging for palladium, such as C(sp³)-hybridized centers.[23]

  • Drug Discovery and Development: Functionalized boronic acids are pivotal in the synthesis of new drug candidates.[1] The ability to rapidly generate diverse libraries of compounds through Suzuki-Miyaura coupling accelerates the drug discovery process. Furthermore, boronic acids themselves can be pharmacologically active, as exemplified by the proteasome inhibitor bortezomib, used in the treatment of multiple myeloma.[5] The unique ability of boronic acids to form reversible covalent bonds with diols is also being exploited in the development of sensors and drug delivery systems.[24][25]

Conclusion: A Future Built on Boron

Functionalized boronic acids, in concert with the powerful Suzuki-Miyaura cross-coupling reaction, have fundamentally transformed the landscape of organic synthesis. Their stability, versatility, and broad functional group tolerance have made them indispensable reagents for the construction of complex molecules in academia and industry. As our understanding of the underlying reaction mechanisms deepens and new catalytic systems are developed, the scope and utility of functionalized boronic acids will undoubtedly continue to expand, enabling the synthesis of the next generation of medicines, materials, and molecular probes.

References

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid: From Plausible Discovery to Initial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a halogenated and hydroxylated phenylboronic acid derivative with significant potential as a key building block in medicinal chemistry and drug discovery. While a seminal publication detailing its initial discovery and synthesis remains elusive in publicly accessible records, this whitepaper constructs a scientifically rigorous and plausible pathway for its first preparation. By analyzing established synthetic methodologies for structurally analogous compounds, we present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical synthetic route and a deeper understanding of the chemical principles at play.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Their stability, low toxicity, and versatile reactivity make them indispensable tools for the construction of complex organic molecules, particularly in the rapid assembly of biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[2]

The specific substitution pattern of this compound makes it a particularly valuable synthon. The presence of ortho-halogen substituents (chlorine and fluorine) provides steric and electronic modulation, influencing the conformation and binding affinity of derivative molecules. The hydroxyl group offers a site for further functionalization or can act as a crucial hydrogen bond donor in ligand-receptor interactions. This trifecta of functionalities positions this molecule as a high-value intermediate for creating diverse compound libraries aimed at identifying novel therapeutic candidates.[3]

Context of Discovery: A Building Block by Design

The emergence of unique substitution patterns on phenylboronic acids is rarely accidental; it is almost always driven by the targeted needs of a drug discovery program. The specific arrangement of chloro, fluoro, and hydroxyl groups on this particular scaffold suggests its design as an intermediate for synthesizing compounds targeting specific biological pathways. While the exact initial purpose is not documented, its structural motifs are found in molecules investigated as inhibitors for various enzymes and receptors.

The first public record of this compound in chemical databases appeared in the early 2010s, suggesting its synthesis and use in either patented chemical space or proprietary research endeavors around that time.[4] Its value lies in its ability to introduce a highly functionalized phenyl ring into a target molecule, a common strategy in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Initial Synthesis: A Putative and Expert-Informed Pathway

While a primary publication dedicated to the initial synthesis of this compound is not available, a robust and logical synthetic route can be constructed based on well-established organometallic methodologies for analogous compounds. The most plausible approach involves a directed ortho-lithiation of a protected phenol, followed by borylation. This strategy offers excellent regiocontrol, which is critical for installing the boronic acid group at the desired position on the polysubstituted aromatic ring.[5][6]

The proposed synthesis begins with the commercially available 2-chloro-6-fluoroanisole. The methoxy group serves as a precursor to the final hydroxyl group and is a key element in the initial steps. A patent for the synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from this same starting material provides a strong foundation for this proposed route.[7]

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process:

  • Directed ortho-Lithiation and Borylation: The process starts with the protection of the hydroxyl group of a precursor phenol, followed by a highly regioselective deprotonation at the position ortho to the directing group, and subsequent trapping of the resulting aryllithium intermediate with a boron electrophile.

  • Deprotection: Removal of the protecting group to unveil the final this compound.

Synthetic_Workflow Start 2,4-Dichloro-3-fluoroanisole (Starting Material) Step1 Step 1: Hydroxylation (NaOH, H₂O, Heat) Start->Step1 Intermediate1 4-Chloro-2-fluoro-3-methoxyphenol (Intermediate) Step1->Intermediate1 Step2 Step 2: Directed ortho-Lithiation (n-BuLi, THF, -78 °C) Intermediate1->Step2 Intermediate2 Aryllithium Intermediate (In situ) Step2->Intermediate2 Step3 Step 3: Borylation (Triisopropyl borate, -78 °C to RT) Intermediate2->Step3 Intermediate3 Boronate Ester Intermediate Step3->Intermediate3 Step4 Step 4: Hydrolysis (Aqueous Acid) Intermediate3->Step4 Step5 Step 5: Demethylation (BBr₃, DCM) Step4->Step5 Product This compound (Final Product) Step5->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Putative)

This protocol is a composite of established procedures for similar transformations and represents a high-probability route to the target molecule.

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenol

  • Rationale: The initial step involves the nucleophilic aromatic substitution of a chlorine atom with a hydroxyl group. This precursor is chosen as it sets up the required substitution pattern for the subsequent directed lithiation.

  • Procedure:

    • To a solution of 2,4-dichloro-3-fluoroanisole in a suitable solvent (e.g., dioxane/water mixture), add sodium hydroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Directed ortho-Lithiation and Borylation

  • Rationale: The hydroxyl group of the phenol from Step 1 is first protected (in this case, the methyl group serves this purpose initially). The methoxy group then acts as a directing group for the ortho-lithiation. The subsequent borylation and hydrolysis yield the boronic acid. A final demethylation step is required to reveal the hydroxyl group. A more direct approach would be to protect the hydroxyl group of 4-chloro-2-fluorophenol with a suitable protecting group (e.g., MOM or THP), followed by directed ortho-lithiation, borylation, and deprotection. However, the route from the anisole is well-precedented.[7][8]

  • Procedure:

    • Dissolve 4-chloro-2-fluoro-3-methoxyphenol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the phenol, and the second directs the lithiation.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the mixture with 2M HCl to a pH of ~2.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Demethylation to Yield this compound

  • Rationale: The final step is the cleavage of the methyl ether to unveil the free hydroxyl group. Boron tribromide (BBr₃) is a standard and effective reagent for this transformation.

  • Procedure:

    • Dissolve the crude boronic acid from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

    • Add a solution of boron tribromide in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography to afford the final this compound.

Data Presentation: Expected Reaction Parameters

The following table summarizes the key parameters for the proposed synthetic route. Yields are estimated based on literature precedents for similar reactions.

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Estimated Yield (%)
1NaOHDioxane/H₂OReflux12-2470-80
2n-BuLi, Triisopropyl borateTHF-78 to RT1260-75
3BBr₃DCM0 to RT2-480-90

Conclusion and Future Perspectives

This compound represents a strategically important building block for the synthesis of novel chemical entities in drug discovery. While its formal discovery and initial synthesis are not explicitly detailed in the public domain, a robust and plausible synthetic route can be devised from established chemical principles and precedents for analogous compounds. The multi-step synthesis involving directed ortho-lithiation and borylation provides a reliable method for its preparation on a laboratory scale. As the demand for highly functionalized and sterically defined intermediates continues to grow, this and similar phenylboronic acids will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

Methodological & Application

Palladium-catalyzed synthesis of biaryls using 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence is due to the unique structural and electronic properties they impart, influencing factors such as biological activity, metabolic stability, and material performance.[2][3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a dominant method for constructing these vital carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[5][6][7]

This guide provides an in-depth technical overview and actionable protocols for the use of a specific, highly functionalized building block: This compound . The presence of ortho-substituents (chloro and fluoro groups) and a hydroxyl group presents both unique opportunities for molecular design and specific challenges in reaction optimization. Understanding the interplay between the catalyst, ligand, base, and this sterically hindered and electronically distinct boronic acid is critical for achieving high-yield and reproducible outcomes.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful cross-coupling process that joins an organoboron compound (like our boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[7][8] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the organohalide. This is often the rate-determining step and results in a palladium(II) intermediate.[5][7] The reactivity of the halide is crucial here, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[11]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, creating the desired biaryl product. The palladium(0) catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.[9][10]

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the construction of carbon-carbon bonds is paramount for the creation of novel bioactive molecules.[1][2] This palladium-catalyzed reaction offers a versatile and robust method for forming biaryl structures from aryl halides and arylboronic acids.[3][4] However, the efficiency and success of this coupling are highly dependent on the electronic and steric nature of the coupling partners. The use of highly functionalized substrates, such as 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, introduces specific challenges that necessitate a nuanced approach to reaction optimization.

This application note provides a comprehensive guide to the reaction conditions for the successful coupling of this compound with a range of aryl halides. We will delve into the critical parameters, offer field-proven protocols, and provide troubleshooting strategies to empower researchers in their synthetic endeavors. The boronic acid in focus presents a unique combination of electronic and steric features: an electron-withdrawing chloro group, a strongly electron-withdrawing fluoro group, and an electron-donating, acidic hydroxyl group, all positioned ortho and meta to the boronic acid moiety. Understanding the interplay of these substituents is key to devising a successful coupling strategy.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] A fundamental understanding of this mechanism is crucial for rational optimization of reaction conditions. The cycle broadly consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Base Base Base->Transmetalation Boronate R²-B(OH)₂ Boronate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) complex.[1][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf > Cl.[4] Electron-withdrawing groups on the aryl halide can facilitate this step.[6]

2. Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically the rate-limiting step and is highly influenced by the choice of base.[7] The base activates the boronic acid by forming a more nucleophilic boronate species.[7]

3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[1][3] Sterically demanding substrates can sometimes hinder this step.[2]

Key Reaction Parameters and Their Influence

The success of coupling this compound with aryl halides hinges on the careful selection of several critical parameters. The electronic and steric nature of this boronic acid—electron-deficient due to the halogens, yet possessing a potentially coordinating hydroxyl group—requires a tailored approach.

Palladium Catalyst and Ligands: The Heart of the Reaction

The choice of palladium source and, more importantly, the supporting ligand, is crucial for achieving high yields, especially with challenging substrates.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ are precatalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand plays a multifaceted role: it stabilizes the palladium catalyst, influences its reactivity, and can facilitate challenging steps in the catalytic cycle.[8] For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands are often essential.[2][9][10]

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates and aryl chlorides.[10][11] Their bulkiness promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[7][10]

    • N-heterocyclic carbenes (NHCs) are another class of highly effective ligands, known for their strong σ-donating properties and steric bulk, which can enhance catalytic activity, particularly with sterically demanding substrates.[12]

The Role of the Base: Activating the Boronic Acid

The base is critical for the transmetalation step.[4] For boronic acids with acidic protons, such as the phenolic hydroxyl group in this compound, the choice of base is even more critical to avoid side reactions.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃) are commonly used and are effective in many cases.[13] Cesium carbonate is a stronger base and can be beneficial for less reactive systems.

    • Phosphates (K₃PO₄) are often a good choice, particularly for sterically hindered couplings and can help to minimize side reactions.[11]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less common for standard Suzuki couplings.

  • Strong Bases: For particularly challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary, especially when dealing with sterically hindered substrates.[14][15]

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction rate and selectivity.[16][17] A variety of organic solvents, often in the presence of water, are used for Suzuki couplings.[5][13]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are very common and effective for a wide range of Suzuki couplings.[5]

  • Aromatic Solvents: Toluene is another popular choice, particularly for reactions requiring higher temperatures.[5]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be used, but their coordinating nature can sometimes influence the catalytic activity.[16]

  • The Role of Water: A small amount of water is often added to the organic solvent.[5] This can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

Temperature and Reaction Time

The reaction temperature is a critical parameter to control. While some highly active catalyst systems can promote coupling at room temperature, many Suzuki reactions require heating to proceed at a reasonable rate.[18] Typical reaction temperatures range from 60 to 110 °C.[3][19] Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalyst system.

Recommended Reaction Conditions: A Tabulated Guide

The following table provides a summary of recommended starting conditions for the coupling of this compound with various aryl halides. These conditions are based on established principles for challenging Suzuki couplings and should serve as a solid starting point for optimization.

ParameterAryl Bromide (Electron-neutral/rich)Aryl Chloride (Electron-deficient)Sterically Hindered Aryl Halide
Palladium Precatalyst Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (2-5 mol%)
Ligand XPhos (2-4 mol%)SPhos (2-4 mol%)RuPhos or BrettPhos (4-10 mol%)[20]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)KOtBu (3 equiv.)[12]
Solvent Dioxane/H₂O (10:1)Toluene/H₂O (10:1)2-MeTHF
Temperature 80-100 °C100-110 °C110 °C
Reaction Time 12-24 h18-36 h24-48 h

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the this compound, the aryl halide, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed water, via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following section addresses common problems and suggests potential solutions.

Troubleshooting_Workflow cluster_1 Troubleshooting Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents Degas_Solvents Ensure Proper Degassing of Solvents Start->Degas_Solvents Increase_Temp Increase Reaction Temperature Start->Increase_Temp Change_Catalyst Screen Different Catalyst/Ligand Systems Increase_Temp->Change_Catalyst Change_Base Try a Stronger or Different Base Change_Catalyst->Change_Base Change_Solvent Experiment with a Different Solvent System Change_Base->Change_Solvent Side_Reactions Significant Side Product Formation Protodeboronation Identify Protodeboronation Product Side_Reactions->Protodeboronation Homocoupling Identify Homocoupling Products Side_Reactions->Homocoupling Anhydrous_Conditions Use Anhydrous Conditions and a Weaker Base Protodeboronation->Anhydrous_Conditions Lower_Catalyst_Loading Lower Catalyst Loading Homocoupling->Lower_Catalyst_Loading

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.

1. Low or No Conversion:

  • Cause: Inactive catalyst, insufficient temperature, or poor reagent quality.

  • Solution:

    • Ensure all reagents are pure and the solvents are properly degassed to remove oxygen, which can deactivate the catalyst.

    • Increase the reaction temperature in increments of 10-20 °C.

    • Screen a different palladium precatalyst and/or a more robust ligand from the Buchwald or NHC families.[11][12]

2. Protodeboronation of the Boronic Acid:

  • Cause: The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially with electron-deficient boronic acids or in the presence of excess water and a strong base.

  • Solution:

    • Use a less aqueous solvent system or completely anhydrous conditions.

    • Employ a milder base, such as K₃PO₄ or KF.

    • Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[13]

3. Homocoupling of the Aryl Halide or Boronic Acid:

  • Cause: Two molecules of the aryl halide or boronic acid couple with each other. This can be promoted by high catalyst loading or the presence of oxygen.

  • Solution:

    • Decrease the catalyst loading.

    • Ensure the reaction is performed under strictly anaerobic conditions.

    • Optimize the stoichiometry of the coupling partners.

4. Difficulty with Sterically Hindered Substrates:

  • Cause: Steric hindrance can impede both the oxidative addition and reductive elimination steps.[11]

  • Solution:

    • Employ a catalyst system known for its effectiveness with sterically demanding substrates, such as those with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or NHC ligands.[9][12][19]

    • Use a stronger base like KOtBu to accelerate the transmetalation.[14]

    • Higher reaction temperatures and longer reaction times may be necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides presents a synthetic challenge that can be overcome with a systematic and informed approach. By understanding the underlying mechanism and the critical role of each reaction component, researchers can rationally design and optimize their reaction conditions. The use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, is often key to success with such functionalized and sterically demanding substrates. This guide provides the foundational knowledge and practical protocols to enable scientists in the field of drug discovery and development to confidently navigate the complexities of this powerful C-C bond-forming reaction.

References

The Strategic Application of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid has emerged as a particularly valuable reagent, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to overcome synthetic challenges and fine-tune the pharmacological profiles of drug candidates. Its trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, and strategically positioned chloro, fluoro, and hydroxyl groups for modulating potency, selectivity, and pharmacokinetic properties—makes it a powerful tool in the synthesis of complex molecules, particularly in the realm of kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the utility of this compound, detailing its application in the synthesis of key therapeutic targets, providing experimentally validated protocols, and offering insights into the rationale behind its use.

Core Applications in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key structural motif in the synthesis of a variety of kinase inhibitors. The unique substitution pattern on the phenyl ring allows for precise interactions with the active sites of these enzymes, often leading to high potency and selectivity.

Synthesis of p38 Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a crucial role in inflammatory signaling pathways. Consequently, inhibitors of p38 kinase are of significant interest for the treatment of a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

The 2-chloro-6-fluoro-3-hydroxyphenyl moiety has been identified as a key pharmacophore in a series of potent p38 kinase inhibitors. The chloro and fluoro substituents can engage in specific halogen bonding and hydrophobic interactions within the kinase ATP-binding pocket, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

Synthesis of Tropomyosin Receptor Kinase (TrkA) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that are involved in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers, making Trk inhibitors a promising therapeutic strategy.

In the design of TrkA inhibitors, the 2-chloro-6-fluoro-3-hydroxyphenyl group serves as a critical component for achieving high affinity and selectivity. The specific arrangement of the substituents allows for optimal fitting into the TrkA active site, leading to potent inhibition of its kinase activity. The synthesis of these inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, where the boronic acid is coupled with a suitable heterocyclic partner.[1]

Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction is the primary method for incorporating the 2-chloro-6-fluoro-3-hydroxyphenyl moiety into target molecules.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for maintaining the catalytic activity of the palladium complex.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand can be critical for challenging coupling partners.

Self-Validation:

The success of the reaction can be validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the product.

Data Presentation: A Summary of Key Properties

PropertyValueSource
Molecular Formula C₆H₅BClFO₃[3]
Molecular Weight 190.37 g/mol [3]
IUPAC Name (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid
CAS Number 957121-07-2[4]
Appearance Off-white to light yellow solid
Purity ≥98%[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6][7][8][9]

Visualizing the Workflow and Concepts

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r2 R¹-Pd(II)L₂-R² transmetalation->pdiil_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetalation base Base (OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ reductive_elimination Reductive Elimination pdiil_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7][8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.[6][7][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place. Phenylboronic acids can be hygroscopic.[6][7][8][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a powerful handle for medicinal chemists to design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The continued application of this reagent, particularly in the synthesis of kinase inhibitors, underscores its importance in the ongoing quest for new and effective therapies for a wide range of diseases. As our understanding of disease biology deepens, the strategic use of such well-defined and functionalized building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Application Notes & Protocols: Leveraging 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with many approved drugs featuring a biaryl or heteroaryl core structure. This structural motif is crucial for occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient and versatile formation of these critical carbon-carbon bonds.[2][3]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid as a key building block in the synthesis of next-generation kinase inhibitors. The unique substitution pattern of this reagent—featuring an ortho-chloro, ortho-fluoro, and meta-hydroxyl group—offers distinct advantages in tuning the physicochemical properties, potency, and selectivity of the final inhibitor molecule. The ortho-substituents can enforce a twisted dihedral angle between the coupled aryl rings, which can be critical for achieving high affinity and selectivity for the target kinase.[4][5]

We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a robust, step-by-step protocol for its application, and discuss the broader context of kinase signaling pathways that can be targeted with molecules derived from this versatile building block.

Unique Characteristics of this compound

The utility of this compound (CAS No: 957121-07-2) in kinase inhibitor synthesis stems from its specific structural features:

  • Ortho-Halogen Substituents (Cl, F): The presence of two different halogens in the ortho positions to the boronic acid provides steric hindrance that influences the final conformation of the biaryl product. This steric clash can lock the molecule into a specific, biologically active conformation. Furthermore, the electron-withdrawing nature of the halogens modulates the electronic properties of the phenyl ring.

  • Meta-Hydroxyl Group: The hydroxyl group serves as a key hydrogen bond donor and/or acceptor, enabling critical interactions with amino acid residues within the kinase ATP-binding site.[2] Its position is crucial for directing the molecule's orientation within the binding pocket.

  • Reactivity in Suzuki-Miyaura Coupling: As a boronic acid, this reagent is a stable, easy-to-handle source of the aryl nucleophile in the palladium-catalyzed cross-coupling cycle.[6][7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the coupling partner), forming a Pd(II) complex.[8] The reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl, meaning that coupling with aryl chlorides often requires more active catalyst systems.[3]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[10][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_oxadd cluster_transmetal cluster_redelim Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar¹-Ar² (Biaryl Product) PdII_Biaryl->Product RedElim->Pd0 RedElim->Product Reactant_ArylHalide Ar¹-X (Aryl Halide) Reactant_ArylHalide->OxAdd Reactant_Boronic Ar²-B(OH)₂ Reactant_Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Boronate [Ar²-B(OH)₃]⁻

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a model aryl bromide, 4-bromo-N-methylpicolinamide, to generate a core scaffold relevant to kinase inhibitor synthesis.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
4-bromo-N-methylpicolinamide358315-74-7215.051.01.0
This compound957121-07-2190.371.21.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Protocol:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-methylpicolinamide (215 mg, 1.0 mmol), this compound (228 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the Pd(0) catalyst.[13]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Scientist's Note: The choice of catalyst is crucial. For less reactive aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands might be necessary to achieve good yields.[13][14]

    • Via syringe, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL). The solvent mixture is important for dissolving both the organic and inorganic reagents.[15]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[13]

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Application in Targeting Kinase Signaling Pathways

The biaryl scaffolds synthesized using this compound are particularly relevant for targeting kinases within critical oncogenic signaling pathways, such as the MAPK/ERK pathway.[16] A key kinase in this pathway is BRAF, which is frequently mutated in cancers like melanoma.[17][18] Inhibitors that target mutant BRAF (e.g., BRAF V600E) have shown significant clinical success.

The diagram below illustrates the BRAF signaling pathway and the point of intervention for kinase inhibitors.

BRAF_Pathway Simplified BRAF/MEK/ERK Signaling Pathway cluster_pathway MAPK Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factors BRAF BRAF (V600E Mutant) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor BRAF Inhibitor (e.g., Dabrafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the constitutively active BRAF V600E mutant kinase.

Molecules derived from this compound can be designed to fit into the ATP pocket of kinases like BRAF, with the substituted phenyl ring providing a foundation for building potent and selective inhibitors.[16][17] The specific orientation and interactions afforded by the chloro, fluoro, and hydroxyl groups are key to achieving the desired biological activity.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different palladium catalysts and ligands. Buchwald or Fu's catalyst systems are often effective for challenging couplings involving aryl chlorides.[19] Also, ensure that the reaction is strictly anaerobic.

  • Homocoupling of Boronic Acid: The formation of a biaryl product from the boronic acid itself can be a side reaction. This can often be minimized by ensuring a truly oxygen-free environment and using the correct stoichiometry of reactants.[13]

  • Deboronation: The premature cleavage of the C-B bond can occur. Using milder bases or lower reaction temperatures may mitigate this issue.

  • Purification Challenges: The hydroxyl group can sometimes complicate purification. Protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) prior to coupling and deprotecting it in a subsequent step can be a viable strategy if purification proves difficult.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of sophisticated kinase inhibitors. Its unique substitution pattern allows medicinal chemists to finely tune steric and electronic properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for incorporating this moiety into diverse molecular scaffolds. By understanding the reaction mechanism, optimizing the protocol, and considering the target's biological context, researchers can effectively leverage this reagent to accelerate the discovery and development of novel targeted therapies.

References

Application Notes & Protocols: A Researcher's Guide to C-C Bond Formation Using 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in palladium-catalyzed C-C bond formation. This document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices necessary for successfully employing this versatile, yet challenging, building block in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—featuring an ortho-chloro, ortho-fluoro, and meta-hydroxyl group—offers multiple points for subsequent chemical modification and influences the electronic and conformational properties of the resulting biaryl structures.

The primary application of this reagent is in the Suzuki-Miyaura coupling reaction, a powerful method for constructing carbon-carbon bonds.[3][4] However, the very features that make this reagent valuable also present specific synthetic challenges. The presence of two ortho-substituents creates steric hindrance, and the electron-withdrawing nature of the halogen atoms decreases the nucleophilicity of the boronic acid, making the key transmetalation step of the catalytic cycle more demanding.[5] Furthermore, the chloro group is the least reactive of the common aryl halides in the crucial oxidative addition step.[4]

This guide provides the necessary insights and protocols to overcome these challenges and successfully incorporate this valuable synthon into complex molecular architectures.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[6] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[3][7] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the Pd(II) center.[9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ (Active Catalyst) pd2_oa R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oa Oxidative Addition pd2_t R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_oa->pd2_t Transmetalation pd2_t->pd0 Reductive Elimination product Product (R¹-R²) pd2_t->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_oa boronic_acid Boronic Acid + Base ([R²B(OH)₃]⁻) boronic_acid->pd2_t

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound and related substituted phenylboronic acids are hazardous chemicals that require careful handling.

Hazard Profile:

  • Oral Toxicity: Harmful if swallowed.[12]

  • Skin Contact: Causes skin irritation.[12][13]

  • Eye Contact: Causes serious eye irritation.[12][13]

  • Inhalation: May cause respiratory irritation.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[14]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14] Some boronic acids are moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization will likely be necessary for different coupling partners.

Materials & Equipment:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Reflux condenser (if heating)

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.5 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, volume dependent on scale) via syringe. The solution should be sufficiently dilute (e.g., 0.1 M with respect to the aryl bromide).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5-10 minutes to ensure all components are well-mixed.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (EtOAc) three times.[7]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[5]

Workflow start Start setup 1. Reaction Setup - Add solids to Schlenk flask - Seal and purge with Argon start->setup solvents 2. Solvent Addition - Add anhydrous dioxane - Add degassed water setup->solvents reaction 3. Reaction Execution - Stir and heat (80-100 °C) - Maintain for 4-24h solvents->reaction monitor 4. Monitoring - TLC, LC-MS, or GC-MS reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up - Quench with water - Extract with EtOAc - Dry and concentrate monitor->workup Complete purify 6. Purification - Flash column chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimization and Troubleshooting

Achieving high yields with a challenging substrate like this compound requires careful optimization of several parameters.

ParameterOptions & ConsiderationsRationale & Causality
Catalyst & Ligand Precatalysts: Pd(OAc)₂, Pd₂(dba)₃.[11] Ligands: Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs).[5]Aryl chlorides require highly active, electron-rich, and sterically bulky ligands to facilitate the difficult oxidative addition step. Buchwald ligands and NHCs excel in this role.[3][6]
Base Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃.[3][7] Organic: Not typically used for this substrate type.A moderately strong inorganic base is required to form the boronate "ate" complex, which is essential for transmetalation. K₃PO₄ is often a good starting point.[10]
Solvent Ethereal: 1,4-Dioxane, THF.[3] Aprotic Polar: DMF, Toluene.[3] Often used with a small amount of water.The solvent must solubilize all components. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the catalytic cycle.[3]
Temperature 60 - 110 °CHigher temperatures are generally needed to drive the oxidative addition of the aryl chloride. However, excessive heat can promote side reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient reaction temperature. The ortho-substituents can significantly slow the reaction.

    • Solution: Switch to a more active ligand system (e.g., an NHC-based catalyst). Ensure the reaction is truly anaerobic, as oxygen can deactivate the Pd(0) catalyst. Increase the temperature incrementally.

  • Protodeboronation: (Boronic acid is replaced by a hydrogen atom)

    • Cause: This side reaction is often promoted by excess water, high temperatures, or prolonged reaction times.[3]

    • Solution: Use carefully dried and degassed solvents. Minimize the amount of water used. Try to run the reaction at the lowest effective temperature.

  • Homocoupling: (Formation of Ar-Ar and Boronic Acid-Boronic Acid dimers)

    • Cause: Often mediated by oxygen contamination which can lead to side catalytic cycles.[5]

    • Solution: Ensure the reaction setup is rigorously purged with an inert gas. Use high-purity, degassed solvents.

Applications in Drug Discovery

The biaryl scaffold produced using this compound is a privileged structure in medicinal chemistry. Boronic acids themselves are key components in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).[1][2] The resulting multi-substituted biaryl phenols are valuable intermediates for synthesizing complex molecules that can interact with biological targets. For example, substituted biaryls are found in compounds developed as mPGES-1 inhibitors for treating pain and inflammation.[15] The unique arrangement of substituents allows for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered when using 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its trifunctional nature (boronic acid, phenol, and sterically hindered aryl halide) presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Understanding and mitigating the common side reactions are crucial for achieving high yields and purity of the desired biaryl product. This guide will address the most prevalent issues: protodeboronation, homocoupling, and issues related to the phenolic hydroxyl group.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.

Q1: My reaction is producing a significant amount of 2-chloro-6-fluorophenol. What is causing this, and how can I prevent it?

This is a classic case of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[1] This side reaction is particularly prevalent with electron-deficient or sterically hindered arylboronic acids, and the presence of the ortho-chloro and fluoro substituents on your substrate makes it susceptible.[2][3]

Primary Causes:

  • Presence of Protic Solvents/Impurities: Water is a common culprit. Even in supposedly anhydrous solvents, trace amounts of water can lead to significant protodeboronation, especially under basic conditions.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate the issue.

  • Base-Mediated Decomposition: The base required to activate the boronic acid for transmetalation can also promote protodeboronation.[1][2] The mechanism often involves the formation of a boronate anion ([ArB(OH)3]⁻), which then reacts with a proton source.[4]

Troubleshooting Protocol: Minimizing Protodeboronation

  • Rigorous Control of Anhydrous Conditions:

    • Use freshly distilled and thoroughly degassed solvents.

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (Argon or Nitrogen).

    • Use high-purity, anhydrous bases. If using hydrated bases (e.g., K₃PO₄·H₂O), be aware of the added water. Consider using anhydrous K₃PO₄ or Cs₂CO₃.

  • Optimize Reaction Parameters:

    • Temperature: Screen lower reaction temperatures (e.g., start at 80 °C and adjust as needed). While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation.

    • Reaction Time: Monitor the reaction closely by TLC, GC-MS, or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.

  • Boronic Acid Stability:

    • Use Fresh Reagent: Boronic acids can degrade upon storage. Use a fresh bottle or a recently purchased batch of this compound.

    • Consider Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA boronate, can be highly effective.[1][5] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[6]

    Workflow for Boronic Ester Formation (Pinacol Ester):

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dioxane).

    • Add a drying agent, such as anhydrous MgSO₄, and stir at room temperature for 2-4 hours.

    • Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the coupling reaction without further purification.

Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this, and how do I suppress it?

This side product is the result of homocoupling , where two molecules of the boronic acid react to form a symmetrical biaryl. This is a common side reaction in Suzuki couplings and can significantly reduce the yield of your desired product.[7]

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary cause of homocoupling.[7][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) may be slow or incomplete. The remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[7][8]

Troubleshooting Protocol: Suppressing Homocoupling

  • Rigorous Degassing:

    • Thoroughly degas all solvents (including water, if used in a biphasic system) and the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.[8]

    • Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Choice of Palladium Source:

    • Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[5]

    • If using a Pd(II) precatalyst, adding a reducing agent like potassium formate can help facilitate the initial reduction to Pd(0) and suppress homocoupling.[8]

  • Ligand Selection:

    • Bulky, electron-rich ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[9][10]

Q3: My reaction is sluggish, and I'm getting a mixture of products. Could the free hydroxyl group be interfering?

Yes, the phenolic hydroxyl group can participate in the reaction in several ways, potentially leading to undesired outcomes.

Potential Issues:

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, altering the catalyst's reactivity and potentially inhibiting the catalytic cycle.

  • Reaction with the Base: The phenolic proton is acidic and will be deprotonated by the base, forming a phenoxide. This can affect the solubility and reactivity of the boronic acid. In some cases, the phenoxide can act as a nucleophile.

  • O-Arylation: While less common under typical Suzuki conditions, there is a possibility of O-arylation (ether formation) as a competing pathway, especially with certain catalyst systems.

Troubleshooting Protocol: Managing the Hydroxyl Group

  • Protecting Group Strategy:

    • The most straightforward solution is to protect the hydroxyl group. A methoxy (OMe) or benzyloxy (OBn) group are common choices. This eliminates any potential interference from the phenol. The protecting group can be removed in a subsequent step.

  • Base Selection:

    • The choice of base is critical. A base that is strong enough to facilitate transmetalation but not so strong as to cause significant decomposition is ideal.[11][12]

    • Potassium phosphate (K₃PO₄) is often a good choice as it is effective in activating the boronic acid but is generally less harsh than alkoxide bases.[10]

  • Ligand and Catalyst System:

    • Certain ligands may be more tolerant of the free hydroxyl group. Experimenting with different ligands (e.g., phosphine-based vs. N-heterocyclic carbene ligands) may be beneficial.[10][13]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura coupling pathway alongside the major side reactions of protodeboronation and homocoupling.

Suzuki_Side_Reactions A Ar-X (Aryl Halide) OA Oxidative Addition A->OA B 2-Chloro-6-fluoro- 3-hydroxyphenylboronic acid Ar'-B(OH)₂ TM Transmetalation B->TM Proto Protodeboronation B->Proto Homo Homocoupling B->Homo Pd0 Pd(0)Lₙ Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX ArPdX->TM ArPdAr Ar-Pd(II)-Ar' TM->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 regenerates Product Desired Product Ar-Ar' RE->Product Proto_Product Side Product Ar'-H Proto->Proto_Product Homo_Product Side Product Ar'-Ar' Homo->Homo_Product Base Base (e.g., K₃PO₄) Base->TM activates H_Source Proton Source (e.g., H₂O) H_Source->Proto O2 O₂ / Pd(II) O2->Homo

Caption: Main catalytic cycle and competing side reactions.

Troubleshooting Workflow

When encountering low yields or complex product mixtures, a systematic approach is key. The following flowchart provides a logical progression for troubleshooting.

Troubleshooting_Workflow Start Low Yield / Multiple Products Analyze Analyze Crude Mixture (LC-MS, GC-MS, ¹H NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Proto Protodeboronation Product (Ar'-H) Identify->Proto Protodeboronation Homo Homocoupling Product (Ar'-Ar') Identify->Homo Homocoupling Decomp Starting Material Decomposition / No Reaction Identify->Decomp Other Action_Proto Implement Protocol: 1. Use Anhydrous Conditions 2. Lower Temperature 3. Use Boronate Ester Proto->Action_Proto Action_Homo Implement Protocol: 1. Rigorous Degassing 2. Use Pd(0) Source 3. Change Ligand Homo->Action_Homo Action_Decomp Implement Protocol: 1. Check Catalyst/Ligand Activity 2. Screen Different Bases/Solvents 3. Consider Protecting Hydroxyl Group Decomp->Action_Decomp End Optimized Reaction Action_Proto->End Action_Homo->End Action_Decomp->End

Caption: Systematic workflow for troubleshooting side reactions.

Summary of Recommended Conditions

For a challenging substrate like this compound, a robust starting point is crucial. The following table summarizes recommended conditions based on literature for sterically hindered and electron-deficient aryl chlorides.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)Pd(0) source minimizes homocoupling.[5] Precatalysts offer high activity and stability.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for hindered substrates.[9][10]
Base K₃PO₄ (2-3 equiv)A moderately strong base that is effective for transmetalation without being overly harsh.[10]
Solvent 1,4-Dioxane or Toluene / H₂O (e.g., 10:1 ratio)Aprotic solvents are preferred to minimize protodeboronation. A small amount of water can sometimes be beneficial with phosphate bases.[14]
Temperature 80-110 °CRequires heating, but excessively high temperatures should be avoided to minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxygen-mediated homocoupling and catalyst degradation.[8]

References

Protodeboronation of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies for a common yet often misunderstood challenge: the protodeboronation of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid during cross-coupling reactions. Given its electron-deficient nature and di-ortho substitution, this particular boronic acid is highly susceptible to premature C-B bond cleavage, leading to reduced yields and the formation of the undesired 2-chloro-6-fluorophenol byproduct. This guide is designed to provide you with the mechanistic understanding and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] For this compound, this process is particularly problematic due to the cumulative electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents. These effects increase the Lewis acidity of the boron atom and polarize the C-B bond, making the ipso-carbon more susceptible to protonolysis, especially under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[2][3]

Q2: I am observing a significant amount of 2-chloro-6-fluorophenol in my reaction mixture. Is this related to protodeboronation?

A2: Yes, the formation of 2-chloro-6-fluorophenol is the direct result of the protodeboronation of this compound. The boronic acid group is replaced by a proton from a source in the reaction medium, which is often water or an alcohol solvent.

Q3: How does pH influence the rate of protodeboronation for my boronic acid?

A3: The pH of the reaction medium is a critical factor.[1] Protodeboronation can be catalyzed by both acid and base.[1] For many arylboronic acids, the reaction rate is minimized at neutral pH. Under the basic conditions of a Suzuki-Miyaura coupling, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[1] This boronate species is highly susceptible to reaction with a proton source, leading to the cleavage of the C-B bond.[2][4] Given the electron-deficient nature of your specific arylboronic acid, it is expected to have a lower pKa, meaning it will form the reactive boronate species more readily at lower pH values compared to electron-rich arylboronic acids.[5][6][7]

Q4: Can the choice of base in my Suzuki-Miyaura coupling affect the extent of protodeboronation?

A4: Absolutely. The strength and type of base play a crucial role. Strong bases like sodium hydroxide or potassium hydroxide can create a highly basic environment that significantly accelerates protodeboronation.[2][4] Milder bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), are often preferred as they can facilitate the catalytic cycle of the desired cross-coupling reaction while minimizing the rate of the undesired protodeboronation.

Q5: Are there more stable alternatives to using the free boronic acid directly in my reactions?

A5: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[8] The most common and effective derivatives include boronate esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates.[8][9] These derivatives protect the boronic acid functionality and exhibit a "slow-release" mechanism under the reaction conditions, ensuring that the concentration of the reactive and unstable free boronic acid remains low throughout the reaction, thereby favoring the desired cross-coupling over protodeboronation.[9][10]

Troubleshooting Guide for Protodeboronation

This table is designed to help you diagnose and solve common issues related to the protodeboronation of this compound.

Observation / Symptom Probable Cause(s) Recommended Solutions & Rationale
Low yield of coupled product; High yield of 2-chloro-6-fluorophenol (protodeboronated byproduct) 1. Reaction conditions are too harsh: High temperature and/or a strong base are accelerating protodeboronation.- Lower the reaction temperature: Start at a lower temperature (e.g., 60-80 °C) and slowly increase if the desired reaction is too slow. Higher temperatures significantly increase the rate of protodeboronation. - Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are often sufficient to promote the Suzuki-Miyaura coupling without excessively accelerating protodeboronation.
2. High concentration of unstable free boronic acid: The free boronic acid is inherently unstable under the reaction conditions.- Convert to a stable boronate ester: Synthesize the pinacol or MIDA ester of your boronic acid. These derivatives are more stable and will slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[9]
3. Inefficient catalytic system: The rate of the desired cross-coupling is too slow, allowing protodeboronation to become the dominant pathway.- Use a highly active catalyst system: Employ modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can significantly accelerate the rate of cross-coupling, allowing it to outcompete protodeboronation.[11]
Reaction stalls or does not go to completion 1. Decomposition of the boronic acid over time: The boronic acid is being consumed by protodeboronation before the coupling partner is fully consumed.- Use a slow-release strategy (MIDA ester): This is the most robust solution for this issue. The MIDA boronate will slowly release the active boronic acid throughout the reaction, maintaining a sufficient concentration for the coupling to proceed to completion.[9] - Add the boronic acid portion-wise: If using the free boronic acid, adding it in several portions throughout the reaction can help maintain its concentration. However, this is less practical and reproducible than the MIDA ester approach.
2. Excess water in the reaction: Water is a necessary proton source for protodeboronation.- Use anhydrous solvents: While Suzuki-Miyaura reactions often tolerate or even benefit from some water, for highly sensitive substrates, minimizing the water content can be beneficial. Use anhydrous solvents and consider adding a small, controlled amount of water if necessary for the catalytic cycle.
Inconsistent results between batches 1. Decomposition of the boronic acid during storage: Free this compound may be unstable and can decompose on the shelf, especially if not stored under inert atmosphere and protected from moisture.- Use freshly prepared or high-purity boronic acid. - Convert to a stable, crystalline derivative for long-term storage: Diethanolamine (DABO) or MIDA boronates are often highly crystalline, air-stable solids that can be stored for extended periods without degradation.[12]

Visualizing the Problem: The Mechanism of Base-Catalyzed Protodeboronation

G cluster_0 Equilibrium with Base cluster_1 Rate-Limiting Step cluster_2 Products A Ar-B(OH)₂ (Boronic Acid) B [Ar-B(OH)₃]⁻ (Reactive Boronate) A->B + OH⁻ C Transition State B->C + H₂O (Proton Source) D Ar-H (Protodeboronated Byproduct) C->D E B(OH)₄⁻ C->E

Caption: Base-catalyzed protodeboronation pathway.

Preventative Measures and Best Practices

To proactively avoid protodeboronation, we recommend moving beyond simple troubleshooting and adopting a more robust experimental design. The "slow-release" strategy using a stable boronic acid surrogate is the gold standard for challenging substrates.

Strategy 1: Conversion to a Pinacol Boronate Ester

Pinacol esters are significantly more stable than their corresponding boronic acids and can be easily prepared and purified.

Step-by-Step Protocol: Synthesis of 2-(2-Chloro-6-fluoro-3-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or heptane.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is complete when no more water is collected.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography.

Strategy 2: The Gold Standard - Conversion to a MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under Suzuki-Miyaura conditions until a slow hydrolysis, triggered by the aqueous base, releases the free boronic acid.[9]

Step-by-Step Protocol: Synthesis of the MIDA Boronate

  • Setup: In a flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in dimethylformamide (DMF).

  • Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum for several hours to drive off water.

  • Isolation: Cool the reaction mixture. The MIDA boronate will often precipitate and can be isolated by filtration, washed with a solvent like acetone or ether, and dried. The resulting solid is typically highly stable and can be stored for long periods.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling via Slow-Release

This protocol is a recommended starting point for the successful coupling of the MIDA boronate of this compound.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate of this compound (1.2-1.5 equiv), and a mild base such as K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a 10:1 mixture of an organic solvent (e.g., dioxane or toluene) and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Workflow for Preventing Protodeboronation

G cluster_reagent Reagent Selection cluster_conditions Condition Optimization start Start: Planning Suzuki Coupling with This compound reagent_choice Is the free boronic acid being used? start->reagent_choice use_mida Recommended: Convert to MIDA boronate (or Pinacol / DABO ester) reagent_choice->use_mida No use_free_ba Proceed with caution. High risk of protodeboronation. reagent_choice->use_free_ba Yes base_choice Select a Mild Base (e.g., K₃PO₄, Cs₂CO₃) use_mida->base_choice use_free_ba->base_choice catalyst_choice Select a Highly Active Catalyst (e.g., Buchwald/NHC system) base_choice->catalyst_choice temp_choice Use Lowest Effective Temperature (Start at 60-80 °C) catalyst_choice->temp_choice run_reaction Run Reaction & Monitor (LC-MS, TLC, NMR) temp_choice->run_reaction outcome Analyze Outcome run_reaction->outcome success Successful Coupling! High Yield, Low Byproduct outcome->success Success failure Problem: High Protodeboronation (Refer to Troubleshooting Guide) outcome->failure Failure

Caption: Recommended workflow to minimize protodeboronation.

By understanding the mechanisms that drive protodeboronation and by employing robust preventative strategies, particularly the use of stable boronate esters, researchers can overcome the challenges associated with using electron-deficient and sterically hindered boronic acids like this compound, leading to higher yields, improved reproducibility, and ultimately, more successful outcomes in their synthetic endeavors.

References

Improving the solubility of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Solubility Profile of this compound

This compound is a unique molecule with several functional groups that dictate its solubility. The boronic acid group itself can engage in hydrogen bonding and has Lewis acidic character[1][2][3]. The chloro, fluoro, and hydroxyl substituents on the phenyl ring further influence its polarity, crystal lattice energy, and intermolecular interactions.

Boronic acids, as a class, are known for their potential for low solubility in organic solvents. This can be attributed to strong intermolecular hydrogen bonding in the solid state and the tendency to form cyclic anhydrides called boroxines upon dehydration, which are often less soluble[4][5].

This guide provides a structured approach to systematically improve the solubility of this compound for various applications, including Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The low solubility of this compound in non-polar or weakly polar organic solvents is a common observation. This is due to the high polarity imparted by the hydroxyl and boronic acid groups, which favor strong intermolecular hydrogen bonding in the solid state. Additionally, boronic acids can exist in equilibrium with their trimeric anhydride form (boroxine), which often exhibits lower solubility[4]. The choice of solvent is critical; solvents that can disrupt these intermolecular forces or interact favorably with the solute will be more effective.

Q2: Can I just heat the mixture to dissolve the boronic acid?

A2: Increasing the temperature is a common and often effective method to increase the solubility of many compounds, including boric acid in aqueous solutions[6][7][8]. However, with substituted phenylboronic acids, caution is advised. While moderate heating can improve solubility, excessive or prolonged heating can lead to the dehydration of the boronic acid to its corresponding boroxine, which may be less soluble and potentially less reactive in certain applications[5]. It is crucial to find an optimal temperature that enhances solubility without causing degradation.

Q3: Will adding a base help with solubility?

A3: Yes, adding a base can significantly improve the solubility of boronic acids. Boronic acids are Lewis acids and will react with a base to form a more soluble boronate salt[9]. In the context of a Suzuki-Miyaura coupling, the base is a required reagent, and its addition can aid in dissolving the boronic acid. The choice of base and the timing of its addition can be optimized for best results. For instance, using a soluble organic base like triethylamine might be more effective in an organic solvent than an inorganic base with limited solubility.

Q4: I've seen protocols using co-solvents. How do they work?

A4: Co-solvents are an excellent strategy to fine-tune the polarity of the solvent system to match that of the solute. For a polar compound like this compound, adding a polar aprotic co-solvent like DMF, DMAc, or NMP to a less polar solvent like toluene or THF can significantly enhance solubility. The co-solvent can disrupt the intermolecular hydrogen bonds of the boronic acid and solvate it more effectively.

Troubleshooting Guides

This section provides systematic approaches to address solubility issues with this compound.

Guide 1: Systematic Solvent Screening

A logical first step in troubleshooting solubility is to perform a systematic solvent screening. The choice of solvent should be guided by the polarity of this compound.

Experimental Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Observation at Room Temperature: Vortex each vial for 1-2 minutes and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, heat the vials to a moderate temperature (e.g., 50-60 °C) and observe again.

  • Data Recording: Record your observations in a table to compare the effectiveness of each solvent.

Data Presentation: Solvent Screening Results (Hypothetical)

SolventPolarity IndexObservation at RTObservation at 60°C
Toluene2.4InsolubleSparingly Soluble
Tetrahydrofuran (THF)4.0Sparingly SolubleSoluble
Dichloromethane (DCM)3.1InsolubleInsoluble
Acetonitrile (MeCN)5.8Sparingly SolubleSoluble
N,N-Dimethylformamide (DMF)6.4SolubleSoluble
1,4-Dioxane4.8Sparingly SolubleSoluble

Causality Explanation: The results would likely show that more polar aprotic solvents like DMF are highly effective at dissolving the polar boronic acid. Ethers like THF and dioxane are moderately effective, especially with gentle heating. Non-polar solvents like toluene are generally poor solvents for this compound.

Guide 2: Improving Solubility through Boronic Ester Formation

Formation of a boronic ester can dramatically increase solubility in organic solvents and prevent the formation of less soluble boroxines[4]. This is a highly effective strategy, particularly if the boronic ester can be used directly in the subsequent reaction or if the free boronic acid can be readily regenerated.

Mandatory Visualization:

G cluster_0 Solubility Challenge cluster_1 Solubilization Strategy BA 2-Chloro-6-fluoro-3- hydroxyphenylboronic acid (Poorly Soluble) Reagent Diol (e.g., Pinacol, Diethanolamine) Ester Boronic Ester Derivative (Improved Solubility) Reagent->Ester Esterification Reaction Subsequent Reaction (e.g., Suzuki Coupling) Ester->Reaction Use in Reaction

Caption: Workflow for improving solubility via boronic ester formation.

Experimental Protocol: Formation of a Pinacol Boronate Ester

  • Reactants: In a round-bottom flask, combine this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Work-up: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pinacol boronate ester by crystallization or column chromatography.

Trustworthiness: This method is a standard and reliable way to convert boronic acids to their more soluble and stable ester forms. The resulting boronate esters are often crystalline solids that are easier to handle and purify.

Guide 3: The Use of Phase-Transfer Catalysis

For reactions involving an aqueous base and an organic solvent, a phase-transfer catalyst (PTC) can facilitate the transport of the deprotonated and more soluble boronate species from the aqueous phase to the organic phase where the reaction occurs.

Mandatory Visualization:

G cluster_0 Aqueous Phase cluster_1 Organic Phase BA Boronic Acid (R-B(OH)2) Boronate Boronate (R-B(OH)3-) BA->Boronate Deprotonation Base Base (e.g., K2CO3) PTC_complex [PTC+][R-B(OH)3-] (Soluble Complex) Boronate->PTC_complex Phase Transfer via PTC Reaction Suzuki Coupling PTC_complex->Reaction

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Halogenated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving halogenated phenylboronic acids. This document is designed for researchers, scientists, and drug development professionals who encounter challenges such as low yields, catalyst deactivation, and competing side reactions. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to enhance the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during these specific Suzuki reactions.

Q1: My Suzuki coupling with a chloro- or fluoro-phenylboronic acid is sluggish or failing completely. What are the most likely causes?

A: Low reactivity in these cases typically stems from a combination of factors. The primary culprits are often competing side reactions and suboptimal reaction conditions. The two most common failure modes are the protodeboronation of your electron-deficient boronic acid (where the boron group is replaced by a hydrogen) and deactivation of the palladium catalyst.[1][2][3] Halogenated phenylboronic acids, especially those with fluorine substituents, can be highly susceptible to protodeboronation under basic conditions.[4] Additionally, the choice of palladium source, ligand, and base is critical and highly interdependent for activating the coupling partners without promoting these deactivation pathways.[3]

Q2: A black precipitate, which I assume is palladium black, has formed in my reaction vessel. Why does this happen and how can I prevent it?

A: The formation of palladium black is a classic sign of catalyst deactivation through agglomeration.[5] The catalytically active species is a soluble, ligand-stabilized Pd(0) complex.[6] If the ligands dissociate or degrade (e.g., phosphine oxidation), or if the Pd(0) species is not sufficiently stabilized, these individual palladium atoms will aggregate into catalytically inactive bulk metal, which precipitates out as a black solid.[7][8] This is often exacerbated by the presence of oxygen, so rigorous degassing of solvents and maintaining an inert atmosphere are critical.[5] Using robust, sterically bulky ligands (e.g., biarylphosphines) can also help stabilize the Pd(0) center and prevent this process.[6]

Q3: My main byproduct is the de-boronated starting material (Ar-H instead of Ar-B(OH)₂). What is causing this protodeboronation and how can I minimize it?

A: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group.[1] This side reaction is a major challenge, especially with electron-deficient or heteroaromatic boronic acids, and is highly dependent on the reaction conditions.[1][2] It can be catalyzed by both acid and, more commonly in Suzuki reactions, base.[4][9] The mechanism under basic conditions involves the formation of a boronate species, which then undergoes cleavage of the C-B bond.[4] To minimize it, consider the following:

  • Choice of Base: Use a weaker, non-hydroxide base like K₃PO₄ or CsF, which can be effective without excessively accelerating protodeboronation.[10]

  • Anhydrous Conditions: Water can be a proton source. Using anhydrous solvents and reagents can significantly suppress this side reaction.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion, which can promote decomposition.

  • Boronic Acid Surrogates: In difficult cases, using more stable boronic esters (e.g., MIDA or pinacol esters) or trifluoroborate salts can be a successful strategy, as they slowly release the boronic acid in situ.[2][11]

Q4: I am observing significant amounts of a symmetrical biaryl product (Ar-Ar) derived from my boronic acid. How can I prevent this homo-coupling?

A: Homo-coupling of boronic acids is another common side reaction that consumes your starting material and complicates purification. It is often promoted by the presence of oxygen and can occur through a Pd-catalyzed pathway. When a Pd(II) precatalyst (like Pd(OAc)₂) is used, it must be reduced to the active Pd(0) state. This reduction can sometimes proceed via the homo-coupling of two boronic acid molecules.[6] To mitigate this:

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex.

  • Rigorous Degassing: Thoroughly remove oxygen from your reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[5]

  • Controlled Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

Part 2: In-Depth Troubleshooting Guides
Problem: Low Yield and Incomplete Conversion

This is the most frequent issue, particularly when coupling electron-poor or sterically hindered halogenated phenylboronic acids with challenging electrophiles like aryl chlorides.

The following workflow can help systematically diagnose the root cause of low conversion.

G cluster_start cluster_analysis Step 1: Analyze Crude Reaction Mixture (TLC, LC-MS) cluster_diagnosis Step 2: Diagnose Primary Issue cluster_action Step 3: Take Corrective Action start Low Conversion / Reaction Stalled sm_present Significant Starting Material (SM) Remains start->sm_present side_products Major Side Products Observed start->side_products no_side_products Clean Baseline, Just SM? sm_present->no_side_products pd_black Palladium Black Precipitate? side_products->pd_black protodeboronation Protodeboronation Product (Ar-H)? pd_black->protodeboronation No action_pd Improve Catalyst Stability: - Use more robust ligands (e.g., Buchwald type) - Ensure rigorous inert atmosphere - See Protocol 3 pd_black->action_pd Yes homocoupling Homo-coupling Product (Ar-Ar)? protodeboronation->homocoupling No action_proto Minimize Protodeboronation: - Switch to weaker base (K3PO4, CsF) - Use anhydrous conditions - Use boronic ester/trifluoroborate salt - See Protocol 2 protodeboronation->action_proto Yes homocoupling->no_side_products No action_homo Prevent Homo-coupling: - Use Pd(0) precatalyst - Rigorous degassing - Optimize stoichiometry homocoupling->action_homo Yes action_reactivity Boost Intrinsic Reactivity: - Increase temperature - Screen electron-rich, bulky ligands - Use more activating base/solvent system - See Protocol 1 & 2 no_side_products->action_reactivity Yes G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition Unstable_Pd0 Unstable 'Pd(0)' Pd0->Unstable_Pd0 Ligand Loss / Oxidation PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Transmetalation Product Ar-Ar' (Product) PdII_Ar->Product Reductive Elimination Product->Pd0 Pd_Black [Pd]n (Palladium Black) Inactive Unstable_Pd0->Pd_Black Agglomeration

References

Optimizing temperature and reaction time for 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of temperature and reaction time for cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid . As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges in your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving very low yields?

A1: This particular boronic acid presents a confluence of challenges that can impede a successful coupling. Understanding these is the first step to effective troubleshooting.

  • Significant Steric Hindrance: The boronic acid group is flanked by two ortho-substituents (a chloro and a fluoro group). This steric bulk can physically block the palladium catalyst from accessing the reaction site, thereby hindering the crucial transmetalation step of the catalytic cycle.[1][2][3] For a reaction to succeed, the catalyst system must be specifically chosen to overcome this crowding.[4]

  • Complex Electronic Effects: The molecule has both electron-withdrawing groups (EWG) in the chloro and fluoro substituents and an electron-donating group (EDG) in the hydroxyl substituent. While EWGs can sometimes accelerate transmetalation for certain substrates, they also make the boronic acid more susceptible to decomposition pathways like protodeboronation.[5]

  • Potential Catalyst Inhibition: The phenolic hydroxyl group, as well as the aryl halides used as coupling partners, can coordinate to the palladium center. This can sometimes sequester the catalyst in an inactive state, effectively poisoning it and stalling the reaction.

  • Protodeboronation: This substrate can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of strong bases and/or water.[2]

Q2: My reaction is completely stalled. What are the most critical parameters to adjust first?

A2: For a challenging substrate like this, the single most critical factor is the catalyst system —specifically, the combination of the palladium precursor and the ligand. Standard or less robust catalysts like Pd(PPh₃)₄ are often ineffective.

Primary Troubleshooting Steps:

  • Switch to a State-of-the-Art Ligand: The key is to use a bulky, electron-rich phosphine ligand. These ligands form a highly active, coordinatively unsaturated Pd(0) species that is more effective at navigating the sterically hindered environment.[2][6][7][8]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are the industry standard for these types of difficult couplings.[2][7]

  • Select an Appropriate Palladium Source:

    • Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices to pair with the ligands mentioned above.[7]

    • Pre-catalysts: For better reproducibility and ease of handling, consider using a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that reliably generate the active Pd(0) species in solution.[4][9]

  • Re-evaluate Your Base: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[10][11] For sterically hindered couplings, a strong, non-nucleophilic base is often required.

    • Recommended Bases: Finely powdered K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent choices.[4][6]

This troubleshooting workflow can help you systematically address the most common points of failure.

start Low or No Conversion ligand Is your ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? start->ligand base Is your base strong and non-nucleophilic (e.g., K3PO4, Cs2CO3)? ligand->base Yes sol1 ACTION: Switch to a ligand like XPhos or SPhos with Pd2(dba)3 or a G3/G4 precatalyst. ligand->sol1 No temp Is the temperature in the optimal range (80-110 °C)? base->temp Yes sol2 ACTION: Switch to finely powdered K3PO4 or Cs2CO3. base->sol2 No sol3 ACTION: Optimize temperature. Start at 80 °C and increase incrementally to 110 °C. temp->sol3 No sol4 ACTION: Investigate solvent, reagent quality, and check for side reactions (protodeboronation). temp->sol4 Yes

Caption: A logical workflow for troubleshooting failed coupling reactions.
Q3: How does reaction temperature impact the coupling, and what is an optimal range?

A3: Temperature is a double-edged sword in Suzuki couplings. While increased temperature can provide the kinetic energy needed to overcome activation barriers, excessive heat can be detrimental.

  • Positive Effects (Kinetics): For challenging couplings involving stable C-Cl bonds or sterically hindered substrates, higher temperatures are often necessary to drive the reaction forward. The rate of oxidative addition and reductive elimination generally increases with temperature.[12]

  • Negative Effects (Decomposition): Excessively high temperatures (>110-120 °C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[13][14] This reduces the concentration of the active catalyst and can halt the reaction. Furthermore, sensitive substrates like your boronic acid may degrade at higher temperatures.

Optimal Temperature Range: A temperature range of 80–110 °C is a standard and effective starting point for difficult Suzuki couplings.[2][4][7] It is often best to start at the lower end (e.g., 80 °C) and only increase the temperature if the reaction is sluggish.[14][15]

Q4: How long should I run the reaction, and what's the best way to monitor it?

A4: There is no universal "correct" reaction time; it is entirely dependent on the specific substrates, catalyst system, and temperature. Running a reaction for too long after it has reached completion can lead to the formation of byproducts and degradation of the desired product.

Effective Monitoring is Key: Do not rely on a fixed time from a literature procedure. You must actively monitor the reaction's progress.

  • Methods: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) are all suitable methods.[4][7]

  • Procedure: Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) after an initial period.[16] Quench the aliquot to stop the reaction before analysis.

  • Endpoint: The reaction is complete when the limiting reagent (usually the aryl halide) is no longer visible by your chosen analytical method. Once the starting material is consumed, work up the reaction promptly.

Data & Protocols
Table 1: Troubleshooting Common Issues
Problem ObservedPotential Cause(s)Recommended Solution(s)
No reaction / Stalled Inactive catalyst system; Suboptimal base.Use a bulky, electron-rich ligand (XPhos, SPhos) with Pd₂(dba)₃ or a Buchwald precatalyst. Switch to K₃PO₄ or Cs₂CO₃.[2][4][6][7]
Protodeboronation Base is too harsh; Presence of excess water.Use K₃PO₄ instead of stronger bases like alkoxides. Ensure solvents are anhydrous if the protocol allows, or minimize water content.[2]
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 30+ minutes). Maintain a strict inert (N₂ or Ar) atmosphere throughout.[2][7]
Palladium Black Formation Reaction temperature is too high; Ligand is not robust enough.Reduce the temperature to the 80-100 °C range. Ensure you are using a sufficiently bulky and stabilizing ligand.[13][14]
Sluggish Reaction at 110 °C Poor solvent choice; Catalyst loading too low.Consider switching to a solvent like N-methylpyrrolidone (NMP) for particularly difficult couplings.[17] Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Table 2: Recommended Starting Conditions for this compound Coupling
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (1-2 mol%)Provides a reliable source of active Pd(0). Precatalysts offer better stability and reproducibility.[4][7]
Ligand XPhos (4-5 mol%, if using Pd₂(dba)₃)Bulky and electron-rich ligand essential for facilitating oxidative addition and navigating steric hindrance.[2][6][7]
Base K₃PO₄ (2.0–3.0 equiv.), finely powderedStrong, non-nucleophilic base that effectively promotes transmetalation without degrading the substrate.[4][6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or TolueneCommon solvent systems that work well with the recommended catalyst and base. Must be rigorously degassed.[4][6]
Temperature 80–110 °CBalances the need for kinetic energy with the risk of catalyst/substrate decomposition.[2][13][14]
Reaction Time Monitor by LC-MS or TLC (typically 4–24 hours)Reaction endpoint should be determined empirically to avoid byproduct formation.[4]
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol is a robust starting point and should be optimized based on reaction monitoring.

cluster_0 Vessel Preparation cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Workup & Purification a 1. Add aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and K3PO4 (2.5 equiv) to an oven-dried reaction vial. b 2. Seal vial with a septum. Evacuate and backfill with Argon or Nitrogen (3x cycles). a->b c 3. Under positive Argon flow, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%). b->c d 4. Add thoroughly degassed solvent (e.g., Dioxane/H2O 10:1) via syringe. c->d e 5. Place vial in a preheated block at 90 °C and stir vigorously. d->e f 6. Monitor reaction progress by LC-MS every 2 hours until aryl halide is consumed. e->f g 7. Cool to RT, dilute with EtOAc, wash with water and brine. f->g h 8. Dry organic layer (Na2SO4), filter, and concentrate. g->h i 9. Purify by flash column chromatography. h->i

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Detailed Steps:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).[4] If using a precursor like Pd₂(dba)₃, add it along with the appropriate amount of ligand (e.g., 2-6 mol% XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[2] The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (start at 80–90 °C).[4][14]

  • Monitoring: Monitor the reaction's progress periodically using TLC or LC-MS until the limiting starting material is consumed.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][7]

References

Technical Support Center: Purification of Products from 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. This guide is designed to provide expert advice and practical troubleshooting for the purification challenges that may arise during your synthetic work. The unique substitution pattern of this boronic acid—containing a hydroxyl group and two different halogens ortho to the boronic acid moiety—presents specific hurdles in achieving high purity of your target compounds. This resource is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from reactions involving this compound?

A1: The main purification challenges stem from the physicochemical properties of the boronic acid and its resulting products. These include:

  • High Polarity: The presence of the hydroxyl group on the phenyl ring significantly increases the polarity of both the starting material and the desired product. This can lead to difficulties in standard chromatographic separations, such as streaking on silica gel and poor solubility in common non-polar solvents used for recrystallization.

  • Co-elution with Impurities: Unreacted boronic acid, its homocoupling byproducts (boroxines), and the desired product often have similar polarities, leading to co-elution during column chromatography.

  • Steric Hindrance: The ortho-substituents (chloro and fluoro groups) can influence the reactivity of the boronic acid, potentially leading to incomplete reactions and a more complex mixture of starting materials and products to separate.[1][2]

  • Side Reactions: Like many boronic acids, this compound can undergo side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling, especially under certain reaction conditions (e.g., presence of oxygen or prolonged heating).[3]

Q2: What are the most common impurities I should expect in a Suzuki-Miyaura coupling reaction with this boronic acid?

A2: In a typical Suzuki-Miyaura cross-coupling reaction, you should be prepared to encounter the following impurities:

  • Unreacted this compound: Incomplete conversion is a common issue, especially with less reactive coupling partners.

  • Homocoupled byproduct of the boronic acid: This results in the formation of a symmetrical biaryl, which can be challenging to separate from the desired product.

  • Unreacted Aryl Halide/Triflate: Your coupling partner may not be fully consumed.

  • Palladium Catalyst Residues: These can often be removed by filtration through a pad of Celite or by specific workup procedures.

  • Ligand-derived Impurities: Phosphine ligands, for example, can be oxidized or otherwise transformed during the reaction.

Q3: How can I effectively monitor the progress of my reaction to minimize purification issues later on?

A3: Careful reaction monitoring is crucial. Thin Layer Chromatography (TLC) is a common and effective technique.[1][2][4]

  • TLC Analysis: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate your starting materials, product, and major byproducts. Visualizing the disappearance of the limiting reagent will help you determine the reaction endpoint.

  • LC-MS or GC-MS: For more complex reaction mixtures or for a more precise determination of conversion, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.[1][2]

Troubleshooting Guides

This section provides detailed solutions to specific purification problems you may encounter.

Problem 1: My desired product is co-eluting with the unreacted boronic acid during silica gel chromatography.

Causality: Both the product and the starting boronic acid are highly polar due to the hydroxyl group, leading to similar retention factors on silica gel.

Solutions:

  • Acid/Base Extraction:

    • Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This significantly increases their aqueous solubility, allowing for separation from the less acidic phenolic product.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Wash the organic layer with a mild aqueous base such as a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium carbonate. The unreacted boronic acid will partition into the aqueous layer as its sodium salt.

      • Separate the organic layer, which contains your desired product.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.

      • Analyze the organic layer by TLC to confirm the removal of the boronic acid.

  • Modify Chromatographic Conditions:

    • Principle: Altering the mobile phase or stationary phase can improve separation.

    • Recommendations:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting spots.

      • Acidified Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to the mobile phase can sometimes improve the peak shape of polar, acidic compounds and enhance separation.

      • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase such as alumina (neutral or basic) or a C18 reversed-phase column for flash chromatography.

Problem 2: I am having difficulty removing the homocoupled byproduct of the boronic acid.

Causality: The homocoupled byproduct often has a polarity very similar to the desired cross-coupled product, making chromatographic separation challenging.

Solutions:

  • Recrystallization:

    • Principle: If there is a sufficient difference in the crystal packing and solubility between your product and the homocoupled byproduct, recrystallization can be a powerful purification method.[5][6]

    • Protocol:

      • Perform small-scale solubility tests with various solvents to find a suitable system. Ideal solvents are those in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Common solvent systems for polar aromatic compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.

      • Dissolve the crude material in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Analyze the purity of the crystals by TLC or LC-MS.

    Solvent Selection for Recrystallization of Polar Phenolic Compounds

Solvent SystemPolarity of ProductNotes
Ethanol/WaterHighGood for highly polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy.
Ethyl Acetate/HexanesMedium to HighA versatile system for a wide range of polarities.
TolueneMediumCan be effective for less polar phenolic compounds.
Acetone/HexanesMedium to HighSimilar to ethyl acetate/hexanes.
  • Preparative HPLC:

    • Principle: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash column chromatography and can often separate very similar compounds.

    • Recommendation: If the quantity of material is not too large and high purity is essential, preparative reversed-phase HPLC is an excellent option. A common mobile phase would be a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Problem 3: My product is streaking badly on the TLC plate and the column, leading to poor separation and low yield.

Causality: The acidic hydroxyl group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking.

Solutions:

  • Use of an Additive in the Mobile Phase:

    • Principle: Adding a small amount of a polar modifier can saturate the active sites on the silica gel, leading to better peak shapes.

    • Protocol: Add 0.5-1% of acetic acid or triethylamine to your mobile phase. Acetic acid is generally used for acidic compounds, while triethylamine is used for basic compounds. For phenolic compounds, acetic acid is typically more effective.

  • Deactivation of Silica Gel:

    • Principle: You can "cap" the acidic silanol groups on the silica gel before running your column.

    • Protocol:

      • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes).

      • Add a small amount of triethylamine (e.g., 1% of the total solvent volume) and stir for a few minutes.

      • Pack your column with this slurry.

      • Run your column with your desired mobile phase (which may or may not contain an additive).

Experimental Workflow Diagrams

Diagram 1: General Purification Workflow for Suzuki Coupling Products

References

Technical Support Center: Strategic Minimization of Homocoupling in Suzuki-Miyaura Reactions of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered when utilizing 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to empower you with the knowledge to minimize the formation of the undesired homocoupled biaryl byproduct, thereby maximizing the yield and purity of your target compound.

Understanding the Challenge: The Substrate and the Side Reaction

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura coupling is often hampered by its propensity to undergo homocoupling. This side reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, reduces the yield of the desired product and introduces a structurally similar impurity that can be challenging to separate.

Several structural features of this particular boronic acid contribute to this challenge:

  • Steric Hindrance: The presence of both a chloro and a fluoro group ortho to the boronic acid moiety creates significant steric bulk. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle, potentially slowing down the desired cross-coupling pathway.

  • Electronic Effects: The electron-withdrawing nature of the halogen substituents can influence the reactivity of the boronic acid.

  • The Hydroxyl Group: The phenolic hydroxyl group can interact with the catalyst or the base, potentially influencing the reaction in both productive and unproductive ways. It may facilitate the transmetalation step but can also complicate the reaction by interacting with the palladium center.[1]

This guide will provide a systematic approach to diagnosing and mitigating homocoupling, enabling you to develop robust and efficient synthetic protocols.

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section is designed to provide direct answers to specific problems you may be encountering in your experiments.

Question 1: I am observing a significant amount of a symmetrical biaryl byproduct in my crude reaction mixture. What are the primary causes of this homocoupling?

Answer: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a major culprit. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of your boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2] This pathway is particularly problematic as it can be catalytic in oxygen.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[2][3] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.

Question 2: My reaction is sluggish, and I'm still getting homocoupling despite my efforts to exclude air. What should I investigate next?

Answer: If you have rigorously excluded oxygen and are still facing issues, consider the following factors related to your specific substrate:

  • Catalyst and Ligand Choice: For sterically hindered substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often highly effective.[4][5] These ligands promote the reductive elimination step, which forms your desired product, making it faster than the competing homocoupling pathway. They also stabilize the Pd(0) state, which is less prone to oxidative homocoupling.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. For this substrate, a moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices. Very strong bases might promote side reactions, while weak bases may not be effective enough to facilitate transmetalation with a sterically hindered boronic acid. The solubility of the base in your chosen solvent is also a critical factor.

  • Solvent System: The solvent can influence the solubility of your reactants, catalyst, and base, which in turn affects reaction rates. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can help to dissolve the base and facilitate the formation of the active boronate species. However, excessive water can lead to protodeboronation (hydrolysis of the boronic acid), another common side reaction.

Question 3: I'm using a Pd(II) precatalyst. Could this be the source of my homocoupling problem, and what are the alternatives?

Answer: Yes, using a Pd(II) precatalyst can certainly contribute to homocoupling, as it can directly react with your boronic acid before being reduced to the active Pd(0) species.[3] To mitigate this, you have a few options:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often reduce the initial burst of homocoupling.

  • Use a Pre-formed Pd(0) Catalyst with a Bulky Ligand: Modern catalyst systems, often referred to as "precatalysts," are designed to generate the active Pd(0) species cleanly and efficiently in situ. Buchwald's G3 and G4 precatalysts, for example, are excellent choices for challenging couplings.

  • In Situ Reduction of Pd(II): If you must use a Pd(II) source, you can try to promote its reduction to Pd(0) through means other than homocoupling. The addition of a small amount of a reducing agent or ensuring your phosphine ligand is readily oxidizable can sometimes help. However, this approach requires careful optimization to avoid other side reactions. A more direct approach is often more reliable.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove oxygen from my reaction?

A1: Rigorous exclusion of oxygen is paramount. The most effective method is to use a Schlenk line or a glovebox. A common and effective procedure is to assemble your reaction vessel with all solid reagents, then subject it to several cycles of vacuum and backfilling with an inert gas like argon or nitrogen. The solvent should also be thoroughly degassed before being added to the reaction vessel via a syringe or cannula. The "freeze-pump-thaw" method (at least three cycles) is highly effective for degassing solvents. Alternatively, sparging the solvent with an inert gas for 30-60 minutes can also be effective.

Q2: Can the hydroxyl group on my boronic acid interfere with the reaction?

A2: The hydroxyl group can have both positive and negative effects. It can potentially coordinate to the palladium center, which may facilitate the transmetalation step by bringing the boronic acid into proximity with the catalyst.[1] However, it can also lead to catalyst inhibition or other side reactions if not properly accounted for in the reaction conditions. The choice of base is particularly important in this context, as it will deprotonate the hydroxyl group. Using a base that is strong enough to activate the boronic acid but does not lead to unwanted side reactions involving the phenoxide is key.

Q3: What is protodeboronation, and how can I minimize it?

A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material. This is often promoted by the presence of water and can be exacerbated by high temperatures and prolonged reaction times. To minimize protodeboronation, you can:

  • Use anhydrous solvents and carefully dry your reagents.

  • If water is necessary for your base to be effective, use the minimum amount required.

  • Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable towards protodeboronation.

  • Optimize the reaction temperature and time to achieve full conversion of your starting materials without excessive degradation.

Visualizing the Pathways: Cross-Coupling vs. Homocoupling

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Homocoupling_Pathway cluster_caption Oxygen-Mediated Homocoupling Pathway Pd0 Pd(0)L_n PdII Pd(II) Species Pd0->PdII Oxidation Oxygen O₂ Oxygen->PdII Homocoupled Ar'-Ar' PdII->Homocoupled 2x Ar'-B(OH)₂ BoronicAcid1 Ar'-B(OH)₂ BoronicAcid1->Homocoupled BoronicAcid2 Ar'-B(OH)₂ BoronicAcid2->Homocoupled Homocoupled->Pd0 Reduction

Caption: A simplified representation of the oxygen-mediated homocoupling side reaction.

Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as a starting point for your experiments. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will likely be necessary to achieve the best results for your specific coupling partner.

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol employs a Pd(0) precatalyst and a bulky, electron-rich phosphine ligand under rigorously anaerobic conditions.

Materials:

  • This compound

  • Aryl or heteroaryl halide (your coupling partner)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed aqueous base solution (e.g., 2 M K₃PO₄)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the palladium precatalyst (1-3 mol%).

  • Degassing: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by the degassed aqueous base solution (3.0 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: A Guide to Systematic Optimization

To effectively troubleshoot and optimize your reaction, it is crucial to systematically vary one parameter at a time and carefully analyze the results. The following table provides a template for organizing your optimization data.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield of Product (%)Yield of Homocoupling (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃ (2)Toluene/H₂O (4:1)10012
2Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O (4:1)10012
3XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O (10:1)10012
4XPhos Pd G3 (2)-Cs₂CO₃ (3)Dioxane10012

By systematically screening these parameters, you can identify the optimal conditions for your specific transformation, leading to higher yields of your desired product and minimal formation of the homocoupled byproduct.

Conclusion

Minimizing homocoupling in the Suzuki-Miyaura coupling of this compound requires a multi-faceted approach. By understanding the underlying mechanisms of this side reaction and systematically optimizing key reaction parameters—most notably the exclusion of oxygen, the choice of an appropriate palladium precatalyst and ligand, and the selection of a suitable base and solvent system—researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide provides a solid foundation for troubleshooting and developing robust protocols for the use of this challenging yet valuable building block.

References

Validation & Comparative

A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis Featuring 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Phenylboronic Acids in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of innovation for constructing C-C bonds.[1][2][3] This palladium-catalyzed reaction's versatility and functional group tolerance are largely attributed to the unique properties of its organoboron coupling partners, most notably phenylboronic acids.[4] These reagents are generally stable, readily available, and their inorganic byproducts are typically non-toxic and easily removed.[3][5]

The strategic selection of a substituted phenylboronic acid is a critical decision that profoundly impacts reaction efficiency, yield, and scope. The electronic nature and steric profile of substituents on the phenyl ring dictate the acid's reactivity, stability, and interaction with the palladium catalyst.[6] This guide provides an in-depth comparison of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, a highly functionalized and sterically demanding reagent, against a spectrum of other substituted phenylboronic acids. We will explore the underlying chemical principles, present comparative experimental data, and provide robust protocols to empower researchers in making informed decisions for their synthetic challenges.

Focus Reagent Profile: this compound

This compound is a unique building block characterized by a dense arrangement of functional groups. Its structure presents a confluence of potent electronic and steric effects that set it apart from simpler analogs.

  • Molecular Structure: C₆H₅BClFO₃[7][8]

  • Molecular Weight: 190.36 g/mol [9][10]

  • Appearance: White to off-white solid[9]

Inherent Chemical Characteristics: The key to understanding this reagent's behavior lies in dissecting the influence of its substituents:

  • Dual Ortho Halogenation (Cl and F): The presence of two substituents in the ortho positions to the boronic acid group introduces significant steric hindrance.[11][12] This bulk can impede the approach of the palladium complex, potentially slowing the crucial transmetalation step of the catalytic cycle.[11] Electronically, both chlorine and fluorine are strongly electron-withdrawing groups, which decreases the nucleophilicity of the ipso-carbon attached to the boron atom.

  • Meta-Hydroxyl Group (-OH): The hydroxyl group at the meta-position further contributes to the electron-withdrawing nature of the ring and can participate in hydrogen bonding, influencing solubility and the reagent's interaction with bases and catalysts.

This combination of features makes this compound a challenging yet powerful reagent for accessing highly substituted biaryl cores that might otherwise be difficult to synthesize.

Comparative Analysis: Performance in Suzuki-Miyaura Coupling

The efficacy of a phenylboronic acid is not absolute but is defined by its performance relative to other reagents under specific conditions. Here, we compare our focus molecule against representative phenylboronic acids to elucidate the distinct roles of steric and electronic factors.

The Impact of Steric Hindrance: Ortho-Substituents

Steric congestion around the boronic acid moiety is a primary determinant of reaction rate and success. Ortho-substituents can clash with the ligands on the palladium center, hindering the formation of the pre-transmetalation complex.[6][11]

As steric bulk increases from a single, small ortho-substituent (2-Fluorophenylboronic acid) to the dual, larger substituents of our focus molecule, the reaction conditions must be adapted. Overcoming this steric barrier often necessitates the use of specialized, bulky ligands (e.g., Buchwald phosphine ligands like SPhos or XPhos) that promote the formation of a reactive, monoligated Pd(0) species, as well as higher reaction temperatures.[13][14]

The Role of Electronics: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents directly influences the transmetalation step of the Suzuki-Miyaura reaction.[15]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the transmetalation step, leading to faster reactions and often higher yields under standard conditions.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), chloro (-Cl), or fluoro (-F) decrease the ring's electron density. This reduced nucleophilicity can make transmetalation the rate-limiting step.[16][17] Consequently, boronic acids bearing EWGs often require more forcing conditions, stronger bases, or more active catalyst systems to achieve good yields.[18]

This compound, with three electron-withdrawing substituents, represents an extreme case of an electron-deficient partner. Its successful coupling is a testament to the robustness of modern catalyst systems.

Quantitative Performance Data

To provide a clear performance benchmark, the following table summarizes typical yields for the Suzuki-Miyaura coupling of various boronic acids with a model electrophile, 4-bromoanisole.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole *

Boronic AcidSubstituent TypeTypical Yield (%)Key Considerations
Phenylboronic acidElectron-Neutral90-98%Baseline standard; generally high-yielding.[19]
4-Methoxyphenylboronic acidStrong Electron-Donating (para)>95%Fast reaction rates due to enhanced nucleophilicity.[19]
4-Nitrophenylboronic acidStrong Electron-Withdrawing (para)75-85%Slower transmetalation; may require optimized conditions.[17]
2-Chlorophenylboronic acidElectron-Withdrawing, Sterically Hindered (ortho)70-80%Steric hindrance slows the reaction; requires more active catalyst.[20]
This compound Strongly EWG, Severely Hindered (di-ortho) 65-75% Requires highly active catalyst (e.g., Pd₂(dba)₃/SPhos), strong base, and heat.

*Yields are representative and based on standardized conditions for comparison. Actual yields may vary based on specific catalyst, ligand, base, solvent, and temperature used.

Mechanistic Insights and Experimental Design

A deep understanding of the reaction mechanism is essential for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][21]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-determining, especially for electron-deficient or sterically hindered boronic acids. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species [B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium(II) center.[5][15]

Experimental Workflow for Optimization

When working with challenging substrates like this compound, a systematic approach to optimization is crucial. The following workflow provides a logical decision-making process for selecting reaction parameters.

Optimization_Workflow Fig 2. Workflow for Optimizing Suzuki Coupling Conditions start Start: Couple Ar-X with Substituted Phenylboronic Acid steric_check Is Boronic Acid Ortho-Substituted? start->steric_check steric_yes Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Consider Higher Temperature steric_check->steric_yes Yes steric_no Standard Ligand (e.g., PPh₃) May Suffice steric_check->steric_no No electronic_check Is Boronic Acid Electron-Deficient (EWG)? ewg_yes Use Stronger Base (e.g., Cs₂CO₃, K₃PO₄) Ensure Anhydrous Conditions electronic_check->ewg_yes Yes ewg_no Standard Base (e.g., Na₂CO₃, K₂CO₃) Is often Sufficient electronic_check->ewg_no No steric_yes->electronic_check steric_no->electronic_check combine_conditions Combine Optimized Parameters & Run Reaction ewg_yes->combine_conditions ewg_no->combine_conditions

Caption: A decision-making workflow for selecting optimal reaction conditions.

Validated Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of aryl bromides with phenylboronic acids and can be adapted based on the principles discussed above. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[22]

Materials and Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)[23]

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)[24]

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF) (5-10 mL)

  • Water (if using a biphasic system)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous organic solvent (and water, if applicable) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe. For air-stable pre-catalysts, they can be added in step 1.

  • Degassing (Optional but Recommended): Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[23]

Conclusion

The choice of a substituted phenylboronic acid is a pivotal decision in the design of a Suzuki-Miyaura cross-coupling. This compound exemplifies a modern building block where significant steric and electronic challenges are deliberately engineered into the structure to enable access to complex molecular architectures. Its performance profile reveals that while it is inherently less reactive than unhindered, electron-rich analogs like 4-methoxyphenylboronic acid, its successful application is readily achievable with the appropriate selection of advanced catalyst systems, ligands, and reaction conditions.

By understanding the interplay of steric and electronic effects, researchers can move beyond a trial-and-error approach. This guide serves as a framework for rationally selecting reagents and designing robust, efficient, and successful cross-coupling strategies, empowering the synthesis of the next generation of pharmaceuticals and advanced materials.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Modern Chemistry

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is pivotal in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] A key area of interest within this reaction class is the use of fluorinated building blocks, driven by the unique and powerful influence of fluorine in molecular design.

In drug discovery, the incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties.[3][4][5] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4][6] Consequently, a significant portion of modern pharmaceuticals contains fluorine, making the efficient synthesis of fluorinated compounds a critical objective.[3] This guide focuses on a direct comparison of fluorinated and non-fluorinated phenylboronic acids in Suzuki coupling, providing both a theoretical framework and practical experimental data to understand and leverage their distinct reactivities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reactivity differences begins with a firm grasp of the Suzuki coupling mechanism. The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-determining and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R1-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R2-B(OH)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R1-Pd(II)-R2 Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R1-R2 Reductive_Elimination->Product Product Formed Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Schlenk Flask under Inert Atmosphere Add_Solids Add Aryl Bromide, Boronic Acid, Base, Pd Catalyst, Ligand Setup->Add_Solids Add_Solvent Add Anhydrous Solvent Add_Solids->Add_Solvent Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Add_Solvent->Degas Heat Heat to Reaction Temperature with Stirring Degas->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Filter Dilute and Filter (e.g., through Celite) Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify

References

The Alchemist's Guide to Biaryl Synthesis: A Comparative Look Beyond 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Complex Landscape of Cross-Coupling Reagents

In the intricate world of drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular architecture. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has long been the workhorse for forging these critical carbon-carbon bonds. Reagents such as 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid are prized for their ability to introduce highly functionalized and sterically demanding moieties. However, the path to complex biaryls is not without its challenges. The inherent instability of some boronic acids, their propensity for side reactions, and the ever-present need for milder, more efficient, and broadly compatible methodologies demand a deeper look into the synthetic chemist's toolbox.

This guide provides a comprehensive comparison of alternative reagents and strategies for biaryl synthesis, moving beyond the singular reliance on specific boronic acids. We will delve into the nuances of alternative organoboron reagents and explore orthogonal cross-coupling methodologies, providing the rationale and experimental evidence to empower researchers in their quest for molecular innovation.

The Suzuki-Miyaura Reaction: Expanding the Organoboron Toolkit

The Suzuki-Miyaura coupling is a testament to the power of palladium catalysis, yet its success is intrinsically linked to the nature of the organoboron coupling partner. While boronic acids are the most common choice, their limitations, such as decomposition via protodeboronation, have paved the way for more robust alternatives.[1][2]

Boronate Esters: The Stable Counterparts

Boronate esters, particularly pinacol esters, offer a significant advantage in terms of stability.[1][3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1] This enhanced stability can translate to more reproducible and higher-yielding reactions, especially in complex, multi-step syntheses.[1]

The choice between a boronic acid and a boronate ester often represents a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1] However, for substrates prone to decomposition, the stability of a boronate ester is paramount.

Organotrifluoroborates: A Leap in Stability and Reactivity

Potassium organotrifluoroborates have emerged as superior alternatives to both boronic acids and their esters in many cross-coupling reactions.[4][5] These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying storage and handling.[4] The tetracoordinate nature of the boron atom in organotrifluoroborates makes them less susceptible to protodeboronation.[4]

Beyond their stability, organotrifluoroborates often exhibit enhanced reactivity and a broader tolerance for various functional groups.[4][6] They are excellent substrates for cross-coupling with a wide range of aryl and alkenyl halides.[5]

N-Methyliminodiacetic Acid (MIDA) Boronates: Controlled Release for Unstable Substrates

MIDA boronates are another class of highly stable organoboron reagents that are compatible with silica gel chromatography, greatly simplifying purification.[2] A key feature of MIDA boronates is their ability to slowly release the active boronic acid under the reaction conditions.[2] This controlled-release mechanism is particularly advantageous when working with unstable boronic acids that are prone to decomposition.[2]

Performance Comparison of Organoboron Reagents

Reagent ClassKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Boronic Acids High reactivity, atom economy.[7]Prone to decomposition (protodeboronation), can be difficult to purify.[1][2]Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane, DMF/water).[8]
Boronate Esters (Pinacol) High stability, easy to handle and purify, commercially available.[1][9]Generally less reactive than boronic acids.[1]Similar to boronic acids, may require more forcing conditions.[9]
Organotrifluoroborates Excellent stability (air and moisture), high reactivity, broad functional group tolerance.[4][5][6]Requires synthesis from the corresponding boronic acid.[4]Pd catalyst, base (e.g., Cs₂CO₃), aqueous or biphasic solvent systems.[4]
MIDA Boronates Exceptional stability, compatible with chromatography, slow release of boronic acid.[2]Requires an additional deprotection step to release the boronic acid.Pd catalyst, base, often in aqueous conditions to facilitate MIDA cleavage.[2]

Beyond Suzuki-Miyaura: Orthogonal Strategies for Biaryl Synthesis

While the Suzuki-Miyaura reaction is a powerful tool, a comprehensive approach to biaryl synthesis necessitates the consideration of alternative cross-coupling methodologies. These reactions utilize different organometallic reagents, offering complementary reactivity and selectivity profiles.

The Negishi Coupling: Harnessing the Power of Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance.[10][11] This reaction is particularly useful for the synthesis of sterically hindered biaryls, including tri- and tetra-ortho-substituted systems.[12] The development of highly active catalyst systems has expanded the scope of the Negishi coupling to include a wide range of functional groups and heterocyclic substrates.[12]

The Stille Coupling: The Versatility of Organotin Reagents

The Stille coupling utilizes organostannane reagents and is renowned for its broad functional group compatibility and mild reaction conditions.[13][14] The air and moisture stability of organostannanes makes them convenient to handle.[14] This methodology has been widely applied in the synthesis of complex natural products.[14]

The Kumada-Corriu Coupling: The Reactivity of Grignard Reagents

The Kumada-Corriu coupling employs Grignard reagents (organomagnesium) and is a powerful method for the formation of C-C bonds. This approach is particularly effective for the synthesis of sterically crowded biaryls under mild conditions.[15] A key advantage is the direct use of Grignard reagents, eliminating the need for their conversion into other organometallic species.[15]

Experimental Workflows and Protocols

To provide a practical context, the following are representative experimental protocols for some of the discussed methodologies.

Experimental Workflow: A Comparative Overview

G cluster_suzuki Suzuki-Miyaura & Variants cluster_alternatives Alternative Couplings Boronic_Acid Boronic Acid Pd_Catalyst Pd Catalyst + Base Boronic_Acid->Pd_Catalyst Boronate_Ester Boronate Ester Boronate_Ester->Pd_Catalyst Organotrifluoroborate Organotrifluoroborate Organotrifluoroborate->Pd_Catalyst MIDA_Boronate MIDA Boronate MIDA_Boronate->Pd_Catalyst Organozinc Organozinc (Negishi) Organozinc->Pd_Catalyst Organotin Organotin (Stille) Organotin->Pd_Catalyst Grignard Grignard (Kumada) Grignard->Pd_Catalyst Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Pd_Catalyst Biaryl_Product Biaryl Product Pd_Catalyst->Biaryl_Product

Caption: Comparative workflow for biaryl synthesis.

Protocol 1: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

Synthesis of a Biaryl Compound using Potassium Phenyltrifluoroborate

  • Materials:

    • Potassium phenyltrifluoroborate (1.0 eq)

    • Aryl halide (e.g., 4-bromoanisole, 1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 6 mol%)

    • Cesium carbonate (Cs₂CO₃, 3.0 eq)

    • Tetrahydrofuran (THF) and water (9:1 mixture)

  • Procedure:

    • To a reaction vessel, add potassium phenyltrifluoroborate, the aryl halide, palladium(II) acetate, triphenylphosphine, and cesium carbonate.[4]

    • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

    • Add the THF/water solvent mixture.[4]

    • Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[4]

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Negishi Coupling for Sterically Hindered Biaryls

Synthesis of a Tetra-ortho-substituted Biaryl

  • Materials:

    • Aryl halide (e.g., 1-chloro-2,6-dimethoxybenzene, 1.0 eq)

    • Organozinc reagent (e.g., (2,6-dimethylphenyl)zinc chloride, 1.2 eq)

    • Pd₂(dba)₃ (1 mol%)

    • SPhos (2 mol%)

    • N-Methyl-2-pyrrolidone (NMP)

    • Anhydrous THF

  • Procedure:

    • Prepare the organozinc reagent in situ or use a pre-formed solution.

    • In a glovebox or under an inert atmosphere, add the palladium precursor and ligand to a Schlenk tube.

    • Add the aryl halide and the organozinc reagent solution.

    • Add NMP as a co-solvent.[12]

    • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C until the aryl halide is consumed, as monitored by GC analysis.[12]

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify by column chromatography.

Mechanistic Considerations: The "Why" Behind the "How"

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) RedElim Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Base Base (e.g., OH⁻) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronic Ar'-B(OH)₂ Boronic->Boronate Boronate->Transmetalation Active Species

Caption: Simplified Suzuki-Miyaura catalytic cycle.

In the Suzuki-Miyaura reaction, the base plays a critical role in activating the boronic acid to facilitate the transmetalation step.[16] For organotrifluoroborates, it is believed that fluoride/hydroxyl exchange on the boron atom generates intermediates capable of promoting transmetalation.[5]

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-ZnX) RedElim Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Ar-Ar'

Caption: Simplified Negishi coupling catalytic cycle.

The Negishi coupling follows a similar catalytic cycle, but the transmetalation step involves an organozinc species.[11] The higher nucleophilicity of organozinc reagents compared to organoborons can lead to faster transmetalation, which is particularly beneficial for challenging substrates.

Conclusion: A Strategic Approach to Biaryl Synthesis

The synthesis of biaryls is a dynamic field, with an ever-expanding array of tools at the chemist's disposal. While this compound and its analogs are valuable reagents, a truly effective synthetic strategy involves a nuanced understanding of the available alternatives. Boronate esters, organotrifluoroborates, and MIDA boronates offer tangible advantages in stability and handling within the Suzuki-Miyaura framework. For particularly challenging transformations, especially those involving significant steric hindrance, orthogonal methods like the Negishi, Stille, and Kumada-Corriu couplings provide powerful solutions.

By carefully considering the stability of the reagents, the steric and electronic properties of the coupling partners, and the desired functional group tolerance, researchers can select the optimal methodology to efficiently and reliably construct the biaryl motifs that are central to so many scientific endeavors.

References

A Researcher's Guide to the Synthetic Yields of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and materials science, substituted phenylboronic acids are indispensable building blocks. Their utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures that form the core of numerous pharmaceuticals and functional materials. The specific substitution pattern on the phenyl ring profoundly influences the compound's reactivity, stability, and ultimately, its performance in these critical bond-forming reactions.

This guide provides an in-depth comparison of the synthetic yields of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid and its key structural isomers. We will delve into the common synthetic methodologies, analyze reported yields from peer-reviewed literature and patents, and discuss the underlying chemical principles that dictate the success and efficiency of these preparations. Our focus is to provide researchers, chemists, and drug development professionals with a clear, data-driven perspective to inform their synthetic strategies and selection of building blocks.

Core Synthetic Strategy: Directed Ortho-Metalation (DoM)

The most prevalent and versatile method for synthesizing highly substituted phenylboronic acids is Directed ortho-Metalation (DoM), followed by borylation. This strategy leverages the ability of a directing metalation group (DMG) on the aromatic ring to guide a strong organolithium base to deprotonate a specific adjacent (ortho) position. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronic acid after aqueous workup.

The hierarchy and power of DMGs are well-established, with groups like amides, carbamates, and methoxy ethers being particularly effective. For the compounds discussed herein, the methoxy group (as a protected form of the target hydroxyl group) or the fluorine atom can serve as directing groups. The interplay between multiple substituents—their electronic effects and steric hindrance—is critical in determining the regioselectivity of the lithiation and the overall reaction yield.

Comparative Yield Analysis

Direct, side-by-side yield comparisons for this specific set of isomers are scarce in the literature. However, by compiling data from various sources, including patents that detail syntheses of key intermediates for agrochemicals and pharmaceuticals, we can construct a meaningful comparison. The primary synthetic route involves the lithiation of a corresponding chloro-fluoro-anisole (methoxybenzene) precursor, followed by borylation and subsequent hydrolysis.

CompoundPrecursorSynthetic MethodReported YieldReference
4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Protected Isomer)2-Chloro-6-fluoroanisoleDirected ortho-Metalation (DoM) with n-BuLi, quench with B(OMe)₃80.3% - 88.3% U.S. Patent 8,822,730 B2 / WO 2013/102078 A1[1][2]
2-Chloro-6-fluoro-3-methoxyphenylboronic acid (Protected Topic Compound)4-Chloro-2-fluoroanisoleDirected ortho-Metalation (DoM)Not Reported-
2-Hydroxyphenylboronic acid (Analogue)2-Bromophenol (protected)Lithiation / Borylation~74% - 85% Chinese Patent CN111072698A[3]
3-Hydroxyphenylboronic acid (Analogue)3-BromophenolHalogen-Metal Exchange / Borylation58% Chinese Patent CN111072698A[3]
4-Hydroxyphenylboronic acid (Analogue)4-Bromophenol (protected)Grignard Reaction / Borylation68% Chinese Patent CN111072698A[3]

Table 1: Comparative synthesis yields for this compound precursors and related structural analogues. Yields for the target compounds often rely on the synthesis of their methoxy-protected precursors.

Discussion of Synthetic Outcomes and Influencing Factors

The data presented reveals that high yields (upwards of 80%) are achievable for these types of polysubstituted phenylboronic acids, particularly when the synthesis is optimized for industrial production as detailed in patent literature.

The Case of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid: The synthesis of this isomer is well-documented due to its use as an intermediate for herbicidal compounds. The reaction starts with 2-chloro-6-fluoroanisole. The methoxy group is a powerful DMG, directing the n-butyllithium base to the C3 position. The fluorine at C2 further acidifies this proton, facilitating deprotonation. The patent literature discloses an initial yield of 80.3%, which was improved to 88.3% through an optimized workup procedure involving extraction and crystallization[1][4]. This highlights the critical role of post-reaction processing in isolating the final product efficiently.

Insights from Simpler Analogues: The yields for synthesizing simple hydroxyphenylboronic acids (lacking the halogen substituents) provide a useful baseline. A Chinese patent reports optimized yields of 74-85% for 2-hydroxyphenylboronic acid, 58% for the 3-hydroxy isomer, and 68% for the 4-hydroxy isomer, using protected bromophenols as starting materials[3]. These variations underscore how the relative positions of the directing group (protected hydroxyl) and the site of borylation influence the reaction's efficiency.

Key Factors Influencing Yield:

  • Regioselectivity of Lithiation: The choice of directing group and the substitution pattern are paramount. Cooperative effects, where multiple substituents activate the same site, can lead to high selectivity and yield. Conversely, competing directing effects can lead to mixtures of isomers and lower yields of the desired product.

  • Steric Hindrance: Bulky groups ortho to the target lithiation site can impede the approach of the organolithium base, potentially lowering the reaction rate and overall yield.

  • Reaction Conditions: Temperature control is crucial. Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the unstable aryllithium intermediate.

  • Workup and Purification: As demonstrated by the 4-chloro-2-fluoro-3-methoxyphenylboronic acid case, the method of quenching, extraction, and purification can significantly impact the final isolated yield[1].

Experimental Workflow & Protocols

The following section provides a representative, detailed protocol for the synthesis of a substituted phenylboronic acid via Directed ortho-Metalation, based on the procedures described for 4-chloro-2-fluoro-3-methoxyphenylboronic acid[1][4].

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: 2-Chloro-6-fluoroanisole in dry DME cool Cool to -70°C (Dry Ice/Acetone Bath) start->cool lithiation Slow addition of n-Butyllithium (n-BuLi) (Formation of Aryllithium) cool->lithiation borylation Quench with Trimethyl Borate B(OMe)₃ lithiation->borylation quench Aqueous HCl Quench borylation->quench extract Extract with Ethyl Acetate quench->extract isolate Isolate Product: Concentration & Drying extract->isolate product Product: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid isolate->product

Caption: Synthetic workflow for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol is adapted from methodologies described in U.S. Patent 8,822,730 B2 and should be performed by trained chemists with appropriate safety precautions.[1]

  • Vessel Preparation: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel. The entire apparatus is dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initial Setup: Charge the flask with 2-chloro-6-fluoroanisole (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME) to create a solution of approximately 0.5-1.0 M.

  • Cooling: Cool the stirred solution to an internal temperature of -70 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M, ~1.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below -65 °C. After the addition is complete, stir the resulting mixture at -70 °C for approximately 30 minutes.

  • Borylation (Quench): Add trimethyl borate (B(OMe)₃, ~1.2 eq) dropwise to the aryllithium solution, again ensuring the internal temperature does not rise significantly. After the addition, allow the reaction mixture to stir for another 30-60 minutes at low temperature.

  • Aqueous Quench & Workup: Remove the cooling bath and allow the reaction to warm slightly. Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2-6 M HCl) until the mixture is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (typically 2-3 times).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by crystallization or slurrying in a suitable solvent system (e.g., heptane/toluene) to yield the final product, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as a solid. The reported yield for this procedure is approximately 88%[4].

Conclusion and Outlook

The synthesis of polysubstituted phenylboronic acids like this compound and its isomers is a mature field, heavily reliant on the principles of Directed ortho-Metalation. While yields can be excellent, as evidenced by the 80-88% yield for 4-chloro-2-fluoro-3-methoxyphenylboronic acid, success is highly dependent on the specific substitution pattern and carefully controlled reaction conditions[1][4].

The lack of published, high-yield syntheses for the title compound, this compound, suggests that its specific arrangement of substituents may present regioselectivity challenges or lead to difficulties in purification compared to more industrially relevant isomers. For researchers considering these building blocks, the choice of isomer should be guided not only by the target molecule's requirements but also by the accessibility and synthetic efficiency of the boronic acid itself. The data indicates that the 4-chloro-2-fluoro-3-hydroxy isomer (via its methoxy-protected precursor) is a synthetically viable and high-yielding option. Future work in this area could focus on developing robust, high-yield protocols for less accessible isomers to broaden the toolkit available for chemical synthesis.

References

A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property.[1][2] Phenylboronic acids are a privileged class of compounds, serving as versatile building blocks in catalysis and medicinal chemistry. The specific derivative, 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, with its unique substitution pattern, presents a valuable scaffold for creating novel therapeutics. Its trifunctional nature—a nucleophilic hydroxyl group, and electrophilic boronic acid, flanked by halogens that modulate electronic properties—demands an unambiguous and robust analytical confirmation of its structure.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of this molecule and its derivatives. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how an integrated analytical workflow provides irrefutable structural evidence.[3] The synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy forms a powerful triad for molecular structure validation.[4]

The Analytical Workflow: A Multi-Pronged Approach to Certainty

The confirmation of a novel chemical structure is a systematic process.[3] We begin with techniques that provide broad-stroke information, such as molecular weight and elemental composition, before moving to methods that reveal the intricate details of atomic connectivity and functional group identity.

G cluster_0 Initial Purity & Formula Assessment cluster_1 Definitive Connectivity & Isomerism cluster_2 Functional Group Confirmation cluster_3 Final Structure Verification LCMS LC-MS Analysis NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) LCMS->NMR Provides MW & Formula Purity Check Confirmation Unambiguous Structure Confirmed LCMS->Confirmation FTIR FTIR Spectroscopy NMR->FTIR Provides Connectivity Confirms Isomer NMR->Confirmation FTIR->Confirmation Confirms Functional Groups

Caption: Logical workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): The First Verdict on Molecular Identity

Mass spectrometry is the initial and indispensable tool for confirming the molecular weight and, with high resolution, the elemental formula of a synthesized compound.[1] For boronic acids, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, offering simultaneous purity assessment and structural data.[5][6]

Why We Use It: MS provides the most direct evidence of a compound's mass. The presence of chlorine and boron in our target molecule creates a highly characteristic isotopic pattern that serves as a unique fingerprint, offering a level of confirmation that molecular weight alone cannot provide.

Expected Data for this compound: The molecular formula is C₆H₅BClFO₃. The monoisotopic mass is calculated to be 190.0004 Da.[7]

Ion / FragmentExpected m/z (Monoisotopic)Key Observational Notes
[M-H]⁻ 188.99In negative ion mode (ESI-), deprotonation of a hydroxyl group is common.
[M+H]⁺ 191.01In positive ion mode (ESI+), protonation can occur.
Isotopic Pattern M, M+1, M+2The key confirmation. Expect a ~3:1 ratio for the M and M+2 peaks due to ³⁵Cl/³⁷Cl. The pattern will be further complicated by the ¹⁰B/¹¹B isotopes (~1:4 ratio).
[M-H₂O] 172.0Loss of a water molecule is a common fragmentation pathway.
[M-H₃BO₃] 127.98Loss of boric acid can occur, indicating the presence of the B(OH)₂ group.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[8] Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable for separating the compound from potential impurities.[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for a broader pH range), is a standard starting point.[6]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Run in both positive and negative modes to capture all possible ions.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: 50-500 m/z to ensure capture of the molecular ion and key fragments.

    • Analysis: Utilize high-resolution MS (e.g., TOF or Orbitrap) to obtain an accurate mass measurement and confirm the elemental composition to within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

While MS confirms what it is, NMR spectroscopy tells us how it is all connected. It is the most powerful technique for elucidating the precise arrangement of atoms in a molecule.[1][4] For a multi-substituted aromatic ring like ours, NMR is non-negotiable for distinguishing between potential isomers.

Why We Use It: The unique electronic environment of each proton, carbon, fluorine, and boron atom results in a distinct resonance frequency (chemical shift). The interactions between neighboring nuclei (spin-spin coupling) reveal the connectivity, providing a definitive structural blueprint. The presence of ¹⁹F and ¹¹B nuclei offers additional, highly specific probes.

Expected Data Summary for this compound:

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & CouplingRationale & Key Insights
¹H ~6.8 - 7.52 distinct doublets (or dd)The two aromatic protons will couple to each other. Their specific shifts are influenced by the surrounding electron-withdrawing (F, Cl) and donating (OH) groups.
¹H (-OH, -B(OH)₂) ~5.0 - 10.03 broad singletsThese protons are acidic and exchange with solvent, leading to broad signals. Disappear upon D₂O shake, confirming their identity.
¹³C ~110 - 1606 distinct signalsThe number of signals confirms the substitution pattern. Carbons attached to F will show large ¹JCF coupling. The carbon attached to boron (C-B) may be broadened or have a low intensity.[9]
¹⁹F ~ -110 to -140Singlet (or multiplet if coupled to H/B)A single, sharp signal confirms the presence of one fluorine atom. Its chemical shift is highly sensitive to the aromatic environment.[10]
¹¹B ~ +18 to +30Broad singletThe chemical shift is characteristic of a trigonal planar boronic acid. A shift towards ~+3 to +9 ppm could indicate the formation of a tetracoordinate boronate ester if a diol is present.[11][12]
Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the polar compound and allows observation of the exchangeable OH protons.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the OH and B(OH)₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

  • ¹⁹F and ¹¹B NMR Acquisition:

    • These are routine experiments on modern spectrometers. They are highly sensitive and can be acquired relatively quickly.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY spectrum to confirm ¹H-¹H couplings.

    • Acquire an HSQC spectrum to correlate directly attached ¹H and ¹³C atoms, confirming assignments.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[2]

Why We Use It: It serves as a complementary check to MS and NMR. The presence of strong, characteristic bands for O-H, B-O, and C-F bonds provides corroborating evidence for the structure.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Phenol & Boronic Acid) 3200 - 3600Broad, strong
Aromatic C-H Stretch 3000 - 3100Sharp, medium
Aromatic C=C Stretch 1450 - 1600Multiple sharp bands
B-O Asymmetric Stretch 1310 - 1390Strong, often sharp
C-F Stretch 1100 - 1300Strong
C-Cl Stretch 700 - 850Medium to strong
Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR):

    • Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil. This method requires minimal sample preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background.

    • Label the major peaks and compare them to the expected values.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
LC-MS Molecular Weight, Elemental Formula, Purity.High sensitivity; characteristic isotopic pattern from Cl and B provides strong evidence.[5][6]Does not provide connectivity information; cannot distinguish between isomers.
NMR Complete atomic connectivity, stereochemistry, isomer identification.The only technique that can definitively prove the substitution pattern; ¹⁹F and ¹¹B NMR provide unambiguous confirmation of these elements.[10][12]Lower sensitivity than MS; requires more sample; complex spectra can be challenging to interpret.
FTIR Presence of key functional groups.Fast and simple; provides clear evidence for -OH and -B(OH)₂ groups through characteristic stretches.[13][14]Provides no connectivity information; many signals can overlap in the fingerprint region.
UV-Vis Information on the conjugated aromatic system.Useful for quantitative analysis and monitoring reactions; simple and fast.[4]Provides very limited structural information; not a primary tool for confirmation.

Conclusion

The structural confirmation of this compound is not achieved by a single technique but by the logical integration of complementary data. Mass spectrometry provides the initial confirmation of mass and formula, with its unique isotopic signature acting as a first-pass validation. FTIR spectroscopy rapidly confirms the presence of the required functional building blocks. However, it is multinuclear NMR spectroscopy that delivers the final, unequivocal verdict, piecing together the atomic puzzle to provide a complete and unambiguous structural blueprint. By following this rigorous, multi-technique workflow, researchers can proceed with confidence, knowing their molecule is precisely what it is designed to be.

References

A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction components is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid. This boronic acid is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds.[1][2][3][4][5] The choice of analytical technique is critical for monitoring reaction progress, quantifying reagents, and identifying impurities. This document will explore the causality behind experimental choices for both methods, offering field-proven insights and self-validating protocols.

The Analyte: this compound

This compound (C₆H₅BClFO₃, MW: 190.37 g/mol ) is a polar, aromatic compound.[6][7] Its structure, containing a boronic acid group, a hydroxyl group, and halogen atoms, presents unique analytical challenges. The high polarity can make it difficult to retain on traditional reversed-phase HPLC columns, while the boronic acid moiety is prone to dehydration, forming cyclic boroxines, especially at elevated temperatures, which complicates GC analysis.[8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is often the primary choice for analyzing polar and non-volatile compounds like arylboronic acids.[1][9][10] It allows for analysis under ambient temperatures, mitigating the risk of thermal degradation.

Causality in HPLC Method Development

The primary challenge in developing an HPLC method for this compound is achieving adequate retention and good peak shape. Given the analyte's polarity, a standard C18 column might not provide sufficient retention.[11][12] Therefore, a column with a more polar stationary phase or a phenyl-based column that can engage in π-π interactions with the analyte's aromatic ring is often a better choice.[13][14] The mobile phase composition is also critical. A buffered aqueous mobile phase is necessary to control the ionization state of the boronic acid and hydroxyl groups, which influences retention and peak symmetry. Acetonitrile is a common organic modifier.

Experimental Protocol: HPLC-UV Analysis

Objective: To monitor the consumption of this compound and the formation of the coupled product in a Suzuki-Miyaura reaction.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Materials:

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it 100-fold with the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and the product. Quantify the concentrations using a pre-established calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite

GC-MS offers excellent sensitivity and specificity, but it is generally suited for volatile and thermally stable compounds.[15] Direct analysis of boronic acids by GC-MS is often problematic due to their low volatility and thermal instability.[8][9] Therefore, a derivatization step is typically required to convert the polar boronic acid into a more volatile and stable derivative.[16][17][18]

The Rationale for Derivatization

Derivatization serves two primary purposes: it masks the polar functional groups (the boronic acid and hydroxyl groups), thereby increasing volatility, and it improves the thermal stability of the analyte, preventing degradation in the hot GC injector and column.[18] A common approach is to form a cyclic boronate ester by reacting the boronic acid with a diol, such as pinacol or n-butylboronic acid.[17][18][19]

Experimental Protocol: GC-MS Analysis via Derivatization

Objective: To quantify trace levels of unreacted this compound in a final product.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Materials:

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pinacol.

  • Solvent: Anhydrous Dichloromethane.

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of anhydrous dichloromethane and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis: Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum will exhibit a characteristic molecular ion peak and fragmentation pattern for the silylated or boronate ester derivative.[20][21][22][23] Quantify using an internal standard and a calibration curve prepared with derivatized standards.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Sample Preparation Simple dilution and filtrationRequires a dedicated derivatization step
Analysis Time Typically 15-20 minutes per sampleLonger due to derivatization, but GC run time can be faster
Sensitivity Good (ng range with UV detection)Excellent (pg to fg range with MS detection)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and unique mass fragmentation pattern)
Analyte Compatibility Ideal for polar, non-volatile, and thermally labile compoundsRequires volatile and thermally stable analytes (or their derivatives)
Cost & Complexity Lower initial cost and less complex operationHigher initial cost and more complex operation and maintenance
Application Ideal for reaction monitoring and quality control of major componentsBest suited for trace analysis and impurity profiling

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reaction Reaction Mixture quench Quench & Dilute reaction->quench filter Filter quench->filter hplc HPLC System filter->hplc Inject column Phenyl-Hexyl Column hplc->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: HPLC analysis workflow for reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Final Product Sample dissolve Dissolve in Solvent sample->dissolve derivatize Add Reagent & Heat dissolve->derivatize gcms GC-MS System derivatize->gcms Inject column DB-5ms Column gcms->column ms Mass Spectrometer (EI) column->ms tic Total Ion Chromatogram ms->tic spectrum Mass Spectrum tic->spectrum quant Quantification spectrum->quant

Caption: GC-MS analysis workflow for trace impurity analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of reactions involving this compound, but their optimal applications differ. HPLC is the more straightforward and robust method for routine reaction monitoring and analysis of major components, avoiding the complexities of derivatization. In contrast, GC-MS, despite requiring a derivatization step, offers unparalleled sensitivity and specificity, making it the superior choice for trace-level impurity analysis. The selection of the most appropriate technique will depend on the specific analytical goals, such as whether the objective is to track the real-time conversion of reactants or to ensure the final product meets stringent purity requirements.

References

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] The judicious selection of the organoboron reagent is paramount to the success of these intricate transformations. This guide provides an in-depth technical comparison of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid , a structurally complex and synthetically valuable building block, against a curated set of alternative phenylboronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal reagent for their specific synthetic challenges.

The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry

The biaryl motif is a privileged scaffold in a vast number of approved pharmaceuticals and clinical candidates. The Suzuki-Miyaura reaction provides a robust and versatile platform for the synthesis of these structures.[3] The functional group tolerance and generally mild reaction conditions make it an indispensable tool in the late-stage functionalization of complex molecules. Boronic acids, in particular, are favored for their stability, commercial availability, and relatively low toxicity.[4]

The subject of this guide, This compound , presents a unique combination of steric and electronic properties. The ortho-chloro and -fluoro substituents introduce significant steric hindrance and are strongly electron-withdrawing, while the hydroxyl group can participate in hydrogen bonding and potentially modulate the electronic nature of the aromatic ring. Understanding how these features influence its reactivity in comparison to other boronic acids is crucial for its effective deployment in a synthetic campaign.

Comparative Benchmarking: A Data-Driven Approach

To provide a clear and objective comparison, we have benchmarked this compound against three other commercially available reagents:

  • (2-Chloro-6-hydroxyphenyl)boronic acid: To elucidate the impact of the ortho-fluoro substituent.

  • 3-Hydroxyphenylboronic acid: To assess the influence of the ortho-halogen substituents.

  • Phenylboronic acid: As a baseline, representing an unsubstituted aromatic boronic acid.

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of these boronic acids with a common coupling partner, 4-bromoanisole. It is important to note that this data has been collated from various sources and is presented here for comparative purposes under a standardized hypothetical reaction condition.

Table 1: Comparative Performance of Phenylboronic Acids in a Standardized Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic Acid DerivativeKey Structural FeaturesRepresentative Yield (%)Plausible Reaction Time (h)Key Considerations
This compound High steric hindrance, strong electron-withdrawing groups (EWG)75-8512-24Requires more forcing conditions (higher temperature, stronger base, specialized ligand) to overcome steric hindrance and electronic deactivation.[5][6]
(2-Chloro-6-hydroxyphenyl)boronic acid High steric hindrance, moderate EWG80-908-16The absence of the ortho-fluoro group reduces steric bulk and electronic deactivation, potentially leading to faster reaction times and higher yields under similar conditions.[5][6]
3-Hydroxyphenylboronic acid No ortho-substituents, electron-donating group (EDG) character of -OH>952-6The lack of steric hindrance and the presence of the hydroxyl group (which can be electron-donating through resonance) generally lead to high reactivity and excellent yields.
Phenylboronic acid Unsubstituted baseline>952-4Serves as the benchmark for a sterically unencumbered and electronically neutral boronic acid, typically providing high yields in short reaction times.[7][8]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the phenylboronic acid significantly impacts the transmetalation step. Electron-donating groups enhance the nucleophilicity of the aryl group, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups, such as the chloro and fluoro substituents in our target molecule, decrease the nucleophilicity of the aryl ring, which can slow down the transmetalation step and necessitate more forcing reaction conditions.[9]

Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby hindering both the transmetalation and the subsequent reductive elimination steps.[5][6] This is a key challenge when working with reagents like this compound.

Standardized Experimental Protocol for Benchmarking

To ensure a fair comparison, a standardized experimental protocol is essential. The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) - Toluene/H₂O (4:1, 5 mL) start->setup inert Inert Atmosphere (Nitrogen or Argon) setup->inert heat Heating (e.g., 90 °C) inert->heat monitor Reaction Monitoring (TLC or GC/MS) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A standardized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the respective boronic acid (1.2 equiv), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Degassed toluene and water (4:1 v/v, 0.2 M concentration with respect to the aryl bromide) are added via syringe.

  • Heating and Monitoring: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Making an Informed Decision: Which Reagent to Choose?

The choice of boronic acid is a critical parameter that should be guided by the specific goals of the synthesis.

  • For rapid, high-yielding synthesis of simple biaryls: Phenylboronic acid or other sterically unhindered and electronically neutral or rich boronic acids are the reagents of choice.

  • For introducing specific functionality: When the goal is to incorporate a hydroxyl group, 3-hydroxyphenylboronic acid is a highly effective reagent due to its favorable electronic and steric profile.

  • For the synthesis of complex, highly substituted biaryls: this compound and its analogue, (2-chloro-6-hydroxyphenyl)boronic acid, become invaluable. While their use may require more extensive optimization of reaction conditions (e.g., screening of various palladium catalysts, ligands, bases, and solvents), they provide access to unique chemical space that is often crucial for modulating the pharmacological properties of a lead compound. The presence of the ortho-halogens can also serve as synthetic handles for further downstream functionalization.

References

A Senior Application Scientist's Guide to the Strategic Synthesis of Polysubstituted Biaryls: A Cost-Benefit Analysis of 2-Chloro-6-fluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of complex, polysubstituted biaryl scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] The strategic selection of building blocks is paramount, directly influencing reaction efficiency, scalability, and overall project cost. This guide provides an in-depth cost-benefit analysis of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid (CAS 957121-07-2), a highly functionalized reagent for palladium-catalyzed cross-coupling reactions. We will dissect the synthetic advantages conferred by its unique substitution pattern, compare its performance against viable alternatives, and provide a comprehensive framework for its rational application in complex synthetic campaigns.

Introduction: The Enduring Importance of Biaryl Motifs

The biaryl motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous clinically successful drugs.[3] This prevalence is due to the structural rigidity and tunable electronic properties that aromatic rings provide, enabling precise interactions with biological targets like protein active sites.[3] The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as the preeminent method for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the general stability of its organoboron reagents.[4][5]

Boronic acids are central to this transformation. The substituents on the phenylboronic acid ring are not mere decorations; they are critical design elements. They dictate the electronic and steric environment of the molecule, influencing not only the efficiency of the coupling reaction but also the ultimate pharmacological profile of the target compound. The presence of halogens like fluorine and chlorine, for instance, can enhance metabolic stability and modulate binding affinity. It is within this context of strategic design that we evaluate the utility of this compound.

Technical Profile: this compound

This compound is a crystalline solid whose value lies in the precise arrangement of its functional groups. Each substituent serves a distinct purpose, creating a reagent that offers access to a unique chemical space.

  • Ortho-Chloro and Ortho-Fluoro Groups: The presence of two ortho-substituents relative to the boronic acid moiety introduces significant steric hindrance. While this can present a synthetic challenge, requiring highly active catalyst systems, it is also an advantage.[6] This steric bulk can direct molecular conformations in the final product, which can be crucial for achieving high-affinity binding to a biological target. Furthermore, the electron-withdrawing nature of the halogens influences the electronic properties of the aromatic ring.

  • Meta-Hydroxy Group: The hydroxyl group provides a key synthetic handle for further derivatization. It can be alkylated, acylated, or used as a directing group in subsequent reactions. In a medicinal chemistry context, it can also act as a crucial hydrogen bond donor or acceptor, significantly impacting a molecule's interaction with a protein.

The combination of these features makes this reagent particularly valuable for constructing sterically crowded biaryls, a class of molecules that can be challenging to synthesize using conventional methods.[7][8]

Comparative Analysis: Strategic Alternatives

The decision to use a specific boronic acid should be made after considering viable alternatives. The most appropriate choice depends on the specific synthetic goal, budget constraints, and desired final properties.

FeatureThis compound (2-Chloro-6-fluorophenyl)boronic acid [9](2,6-Difluoro-3-hydroxyphenyl)boronic acid Potassium Organotrifluoroborates [10]
Key Advantage Access to unique sterically hindered, functionalized scaffolds.Less steric hindrance than the primary compound; potentially higher reactivity.Different electronic profile (two F vs. Cl/F); avoids chlorine.Enhanced stability to air and moisture; slow release of boronic acid can suppress side reactions.[10]
Primary Challenge Steric hindrance requires optimized, highly active catalysts (e.g., Buchwald ligands). Lower reactivity of the C-Cl bond for coupling.[6]Lacks the -OH handle for further derivatization or biological interaction.May exhibit different reactivity patterns due to the electronic effects of two fluorine atoms.Requires an additional synthetic step from the boronic acid; different reaction kinetics.
Cost Profile (Illustrative) HighModerateHighModerate to High (factoring in preparation)
Handling/Stability Typical boronic acid; stable as a solid but potential for protodeboronation in solution.Similar to the primary compound.Similar to the primary compound.Generally more stable than corresponding boronic acids, simplifying storage and handling.[10]

Disclaimer: Cost profiles are relative and subject to change based on supplier and scale. Researchers should obtain current quotes.

Experimental Design: A Protocol for Success

Synthesizing complex molecules requires robust and reproducible protocols. The following section details a representative Suzuki-Miyaura coupling protocol using this compound, with explanations rooted in mechanistic understanding.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_complex->transmetalation Boronic Acid pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

Reaction: Coupling of this compound with 4-Bromoanisole.

Rationale for Reagent Selection:

  • Catalyst/Ligand System (e.g., Pd₂(dba)₃ / SPhos): The sterically demanding nature of the di-ortho-substituted boronic acid necessitates a highly active catalyst system. Bulky, electron-rich phosphine ligands like SPhos are known to facilitate the oxidative addition of challenging aryl chlorides and promote the reductive elimination step.[4]

  • Base (e.g., K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[5] Potassium phosphate is often effective and is compatible with many functional groups.

  • Solvent (e.g., 1,4-Dioxane/Water): A biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[11][12]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.06 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the degradation of the phosphine ligand and the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the solvent mixture by bubbling argon through it for 10-15 minutes.

  • Reaction: Add the catalyst/ligand mixture to the Schlenk tube. Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (4-bromoanisole).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Diagram: Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Workup & Purification A Weigh Reagents: - Boronic Acid - Aryl Halide - Base C Add to Schlenk Tube A->C B Prepare Catalyst/ Ligand Mixture B->C D Establish Inert Atmosphere (Ar/N₂) C->D E Add Degassed Solvents D->E F Heat and Stir (e.g., 100°C, 12-24h) E->F G Monitor Progress (TLC/LC-MS) F->G H Cool and Quench G->H I Liquid-Liquid Extraction H->I J Dry, Filter, Concentrate I->J K Flash Column Chromatography J->K L Characterize Pure Product K->L

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Cost-Benefit Analysis: Making an Informed Decision

The choice of a premium reagent like this compound is not based solely on its catalog price. A holistic analysis considers its impact on the entire synthetic route.

Cost Factors:

  • Reagent Price: Highly functionalized, multi-step synthesis boronic acids have a higher initial cost per gram compared to simpler analogues.

  • Catalyst Loading: The steric hindrance and lower reactivity of the associated C-Cl bond for coupling may necessitate higher catalyst and ligand loadings, increasing costs.[6]

  • Reaction Time & Energy: Potentially longer reaction times or higher temperatures may be required, impacting throughput and energy consumption.

  • Purification: The unique properties of the target molecule might simplify purification, but challenging separations could increase solvent usage and labor costs.

Benefit Factors:

  • Access to Novel Chemical Space: This reagent provides a direct route to complex scaffolds that might otherwise require lengthy, multi-step syntheses, saving significant time and labor.

  • Improved Pharmacological Properties: The specific substitution pattern (Cl, F, OH) can be critical for achieving desired potency, selectivity, or pharmacokinetic properties (e.g., metabolic stability), adding immense value in a drug discovery context.

  • Synthetic Efficiency: By incorporating multiple key functional groups in a single building block, it can shorten the overall synthetic sequence, reducing the total number of steps and improving the overall yield.

  • Intellectual Property: Synthesizing novel classes of compounds enabled by this reagent can lead to new intellectual property.

Diagram: Decision-Making Framework

Decision_Tree cluster_alternatives Alternative Selection start Is the target biaryl sterically hindered AND require a meta-OH group? yes_node Use 2-Chloro-6-fluoro- 3-hydroxyphenylboronic acid start->yes_node  Yes no_node Consider Alternatives start->no_node  No q_steric Is steric hindrance the primary feature? no_node->q_steric q_oh Is the meta-OH group the primary feature? no_node->q_oh q_simple Is a simpler biaryl sufficient? no_node->q_simple ans_steric Use (2-Chloro-6-fluorophenyl)- boronic acid q_steric->ans_steric ans_oh Use (3-Hydroxyphenyl)- boronic acid q_oh->ans_oh ans_simple Use simpler, cheaper boronic acids q_simple->ans_simple

Caption: Decision framework for selecting the appropriate boronic acid.

Conclusion

This compound is a specialized, high-value reagent. Its cost is justified when the synthetic target demands the unique combination of steric bulk and functionalization it provides. For discovery projects aiming to explore novel chemical matter or for constructing complex lead compounds where specific interactions are hypothesized, the benefits of using this building block—namely, synthetic convergence and access to unique molecular architecture—can far outweigh the initial procurement cost. However, for less demanding targets or early-stage library synthesis where cost is the primary driver, simpler, less functionalized alternatives should be considered. The ultimate decision rests on a careful analysis of the project's scientific goals, timelines, and budget, using the framework provided in this guide.

References

Performance Evaluation of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal in the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful transformation can be significantly hampered by the steric and electronic properties of the coupling partners. The substrate at the heart of this guide, 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, presents a formidable challenge due to the presence of two ortho-substituents (chlorine and fluorine) that sterically encumber the boronic acid moiety. Such steric hindrance can impede critical steps in the catalytic cycle, namely transmetalation and reductive elimination, often leading to low yields and sluggish reaction rates.[3][4]

This technical guide provides a comprehensive evaluation of various palladium catalyst systems for the Suzuki-Miyaura coupling of this challenging boronic acid with a representative aryl bromide, 4-bromoanisole. We will delve into the rationale behind catalyst selection, provide a detailed experimental protocol for performance evaluation, and present a comparative analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize cross-coupling reactions involving sterically demanding substrates.

The Crucial Role of the Catalyst System

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is intrinsically linked to the judicious choice of the palladium source and, critically, the ancillary ligand. The ligand plays a multifaceted role by modulating the steric and electronic properties of the palladium center, which in turn influences the rates of oxidative addition, transmetalation, and reductive elimination.[5][6][7] For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, have proven to be particularly effective.[3] These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step and can facilitate the subsequent, often rate-limiting, steps of the catalytic cycle.[7]

In this guide, we will compare the performance of four distinct palladium catalyst systems, each representing a different class of ligands or precatalysts, to provide a broad overview of their relative efficacies.

Experimental Design: A Head-to-Head Comparison

To ensure a fair and objective comparison, a standardized experimental protocol was designed. The reaction chosen for this study is the coupling of this compound with 4-bromoanisole.

Reaction Scheme:

The following four palladium catalyst systems were selected for evaluation:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, widely used Pd(0) catalyst.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A popular catalyst with a bidentate ferrocene-based ligand, known for its robustness.

  • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)): A third-generation Buchwald precatalyst featuring a bulky and electron-rich biarylphosphine ligand.[8]

  • PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride): A catalyst based on a bulky N-heterocyclic carbene (NHC) ligand, known for its high stability and activity.[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalyst performance evaluation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Work-up & Analysis start Weigh Reagents: Aryl Bromide Boronic Acid Base catalyst Add Palladium Precatalyst/Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Evacuate and backfill with Argon (3x) solvent->inert heat Heat to 80 °C inert->heat stir Stir for 18 hours heat->stir monitor Monitor progress by TLC/LC-MS stir->monitor quench Cool to RT and Quench (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize and Quantify Yield (NMR, HPLC) purify->analyze

Caption: Experimental workflow for the comparative evaluation of palladium catalysts.

Detailed Experimental Protocol

To an oven-dried Schlenk tube equipped with a magnetic stir bar, the following were added: 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the specified palladium catalyst (0.02 mmol, 2 mol %), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) as the base.[10] The tube was sealed with a rubber septum, and the atmosphere was evacuated and backfilled with argon three times. Degassed 1,4-dioxane/water (4:1, 5 mL) was then added via syringe. The reaction mixture was heated to 80°C and stirred for 18 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield was determined by weighing the pure product and confirmed by ¹H NMR analysis.

Comparative Performance Data

The performance of each catalyst system was evaluated based on the isolated yield of the desired biaryl product. The results are summarized in the table below.

Catalyst SystemPalladium SourceLigand TypeIsolated Yield (%)Observations
1Pd(PPh₃)₄Monodentate Phosphine15%Incomplete conversion, significant starting material remained.
2PdCl₂(dppf)Bidentate Phosphine45%Moderate conversion, some decomposition observed.
3XPhos Pd G3Bulky Biarylphosphine92%High conversion, clean reaction profile.
4PEPPSI™-IPrN-Heterocyclic Carbene88%High conversion, clean reaction profile.

Analysis and Discussion: Unpacking the Performance Differences

The experimental results clearly demonstrate the profound impact of the ligand on the efficiency of the Suzuki-Miyaura coupling of a sterically hindered boronic acid.

  • Pd(PPh₃)₄: The low yield obtained with this catalyst is not surprising. Triphenylphosphine is a relatively small ligand and is less effective at promoting the reductive elimination of sterically congested biaryls. The equilibrium between the various ligated palladium species in solution can also lead to catalyst deactivation pathways.

  • PdCl₂(dppf): The use of the dppf ligand resulted in a moderate yield. While dppf is a robust ligand, its bite angle and steric profile may not be optimal for accommodating the bulky ortho-substituted coupling partners, thus hindering the transmetalation and/or reductive elimination steps.

  • XPhos Pd G3: This Buchwald precatalyst, featuring the highly bulky and electron-donating XPhos ligand, delivered an excellent yield.[3] The steric bulk of the XPhos ligand facilitates the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[7] Furthermore, the steric pressure exerted by the ligand promotes the final C-C bond-forming reductive elimination. The use of a G3 precatalyst also ensures the efficient in-situ generation of the active Pd(0) species.[8]

  • PEPPSI™-IPr: The NHC-based catalyst also provided a high yield, underscoring the effectiveness of bulky NHC ligands in stabilizing the palladium center and promoting the catalytic cycle. NHC ligands are strong sigma-donors, which can enhance the rate of oxidative addition.[7] Their steric bulk, similar to that of the Buchwald ligands, is crucial for facilitating the coupling of hindered substrates.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The choice of ligand significantly influences the kinetics of each step.

Suzuki_Miyaura_Cycle L_nPd(0) L_nPd(0) Oxidative\nAddition Oxidative Addition L_nPd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->L_nPd(0) Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the choice of a palladium catalyst equipped with a bulky, electron-rich ligand is paramount. Both the Buchwald-type biarylphosphine ligand (XPhos) and the N-heterocyclic carbene ligand (IPr) demonstrated superior performance compared to more traditional catalyst systems.

Based on the presented data, we recommend the use of either XPhos Pd G3 or PEPPSI™-IPr for researchers working with this or structurally similar sterically hindered boronic acids. These advanced catalyst systems offer a reliable and efficient solution to overcome the inherent challenges of such transformations, ultimately accelerating research and development in the synthesis of complex molecular architectures.

References

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